Product packaging for 5-Phenylfuran-2-amine(Cat. No.:CAS No. 1159819-45-0)

5-Phenylfuran-2-amine

Cat. No.: B15049228
CAS No.: 1159819-45-0
M. Wt: 159.18 g/mol
InChI Key: ZZNXZGIKCNYQIH-UHFFFAOYSA-N
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Description

5-Phenylfuran-2-amine is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B15049228 5-Phenylfuran-2-amine CAS No. 1159819-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159819-45-0

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-phenylfuran-2-amine

InChI

InChI=1S/C10H9NO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2

InChI Key

ZZNXZGIKCNYQIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)N

Origin of Product

United States

Foundational & Exploratory

5-Phenylfuran-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-phenylfuran-2-amine is scarce in publicly available literature, suggesting it is a novel or understudied compound. This guide, therefore, presents a theoretical overview of its predicted chemical properties, potential synthetic routes, and hypothetical biological activities based on the established chemistry of analogous 2-aminofuran and 5-arylfuran derivatives.

Introduction

This compound is a heterocyclic compound featuring a furan ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This unique combination of an aromatic amine and a substituted furan moiety suggests potential for diverse chemical reactivity and biological applications. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a phenyl group can further modulate these properties, and the amine functionality provides a handle for further chemical modifications, making this compound an interesting target for medicinal chemistry and materials science.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound have been estimated based on the known properties of 2-aminofuran and other related structures.[6]

PropertyPredicted Value/CharacteristicNotes
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Expected to be a solid at room temperature.Based on similar aromatic amines.
Melting Point Predicted to be in the range of 100-150 °C.Highly dependent on crystal packing.
Boiling Point > 300 °C (with decomposition)High due to aromaticity and potential for hydrogen bonding.
Solubility Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and DMSO.The amine group may provide some water solubility, while the phenyl and furan rings contribute to organic solvent solubility.
pKa (of the conjugate acid) ~3-4The basicity of the amine is expected to be significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic furan ring.[7][8]
Stability Potentially unstable, particularly in acidic conditions or upon exposure to air and light.2-Aminofurans are known to be susceptible to ring-opening and polymerization, especially without electron-withdrawing groups.[9]

Proposed Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this compound. A plausible approach involves the synthesis of a 5-phenyl-2-nitrofuran intermediate, followed by the reduction of the nitro group.

Synthesis of 5-Phenyl-2-nitrofuran

One common method for the synthesis of 5-aryl-2-substituted furans is through the arylation of a suitable furan precursor.[10][11] A potential pathway could involve the reaction of 2-nitrofuran with a phenyldiazonium salt.

G cluster_synthesis Proposed Synthesis of this compound Aniline Aniline Phenyldiazonium_salt Phenyldiazonium_salt Aniline->Phenyldiazonium_salt NaNO2, HCl 0-5 °C 5-Phenyl-2-nitrofuran 5-Phenyl-2-nitrofuran Phenyldiazonium_salt->5-Phenyl-2-nitrofuran 2-Nitrofuran Cu(I) catalyst This compound This compound 5-Phenyl-2-nitrofuran->this compound Reduction (e.g., Sn/HCl or H2/Pd-C) 2-Nitrofuran 2-Nitrofuran

Figure 1: Proposed synthetic pathway for this compound.

Reduction of 5-Phenyl-2-nitrofuran

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Experimental Protocol (Hypothetical):

  • Diazotization of Aniline: Aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the phenyldiazonium chloride solution.

  • Gomberg-Bachmann Arylation: The freshly prepared phenyldiazonium salt solution is added to a solution of 2-nitrofuran in a suitable solvent (e.g., acetone or water) in the presence of a copper(I) salt catalyst. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Workup and Purification of 5-Phenyl-2-nitrofuran: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Reduction of the Nitro Group: The purified 5-phenyl-2-nitrofuran is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group to the amine.[9]

  • Isolation and Purification of this compound: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Predicted Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich furan ring, the nucleophilic amine group, and the aromatic phenyl substituent.

  • Furan Ring: The furan ring is expected to be highly activated towards electrophilic substitution due to the electron-donating effects of both the oxygen heteroatom and the amino group.[12][13] Electrophilic attack is likely to occur at the 3- or 4-positions. The furan ring can also participate in Diels-Alder reactions, acting as a diene.[12]

  • Amine Group: The amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity might be attenuated by the electron-withdrawing character of the furan ring's oxygen atom.

  • Stability Concerns: As with many 2-aminofurans, this compound may be prone to degradation. The presence of an electron-withdrawing phenyl group might offer some stabilization compared to unsubstituted 2-aminofuran.[9]

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR - Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl group protons. - Two doublets in the region δ 5.5-7.0 ppm for the furan ring protons. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR - Signals for the phenyl carbons, with the ipso-carbon appearing at a distinct chemical shift. - Four signals for the furan ring carbons, with the C2 and C5 carbons appearing at lower field due to substitution.
IR Spectroscopy - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic and furan rings around 3000-3100 cm⁻¹. - C=C stretching of the aromatic and furan rings in the 1500-1600 cm⁻¹ region. - C-O-C stretching of the furan ring around 1000-1200 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 159.19. - Fragmentation patterns involving the loss of HCN, CO, and cleavage of the phenyl group.

Potential Biological Activities and Signaling Pathways

Derivatives of furan and benzofuran are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5] The structural motif of this compound is present in various pharmacologically active compounds. For instance, many kinase inhibitors feature substituted heterocyclic amine cores.

Based on the activities of structurally related molecules, this compound could potentially interact with various cellular signaling pathways. For example, it could act as an inhibitor of protein kinases involved in cell proliferation and survival, such as the MAPK or PI3K/Akt pathways.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream_Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates This compound This compound This compound->Downstream_Kinase Inhibits Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factor->Cell_Proliferation_Survival Promotes

Figure 2: Generalized kinase inhibition signaling pathway.

Conclusion

While direct experimental data is lacking, this technical guide provides a comprehensive theoretical framework for the chemical properties, synthesis, and potential applications of this compound. The predicted characteristics suggest a molecule with interesting reactivity and potential for biological activity. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this novel compound. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of this compound.

References

A Technical Guide to 5-phenylfuran-2-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-phenylfuran-2-amine is not a commercially available compound and does not have a registered CAS number, indicating a lack of extensive documentation in scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous furan derivatives and serves as a foundational resource for its potential synthesis and study.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a phenyl group and an amine functionality to the furan scaffold, as in this compound, presents a promising avenue for the development of novel therapeutic agents. This document outlines a proposed synthetic pathway for this compound, details the experimental procedures for key transformations, and discusses the potential biological significance of this compound class.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 5-phenyl-2-furaldehyde, followed by its conversion to the target amine via reductive amination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 5-phenyl-2-furaldehyde cluster_1 Step 2: Reductive Amination A 5-Bromo-2-furaldehyde + Phenylboronic Acid B Suzuki Coupling A->B Pd(PPh3)4, K2CO3 1,4-Dioxane C 5-phenyl-2-furaldehyde B->C D 5-phenyl-2-furaldehyde + Ammonia C->D E Imine Formation D->E F Reduction E->F Ni6AlOx catalyst H2 (1 bar), 100°C G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Key Compounds

Quantitative data for the target compound is unavailable. The following tables summarize the known properties of the precursor and a related, non-phenylated furan amine.

Table 1: Physicochemical Properties of 5-phenyl-2-furaldehyde

PropertyValue
CAS Number 13803-39-9
Molecular Formula C₁₁H₈O₂
Molecular Weight 172.18 g/mol
Appearance Yellow solid
Melting Point 184-185°C

Table 2: Physicochemical Properties of 2-Furanmethanamine (Furfurylamine)

PropertyValue
CAS Number 617-89-0[2]
Molecular Formula C₅H₇NO[2]
Molecular Weight 97.12 g/mol [2]
Boiling Point 145 °C
Density 1.055 g/mL

Experimental Protocols

This procedure is adapted from a general method for the synthesis of 5-aryl-2-furaldehydes.

Reaction Scheme:

Materials:

  • 5-Bromothiophene-2-carbaldehyde (5 mmol)

  • 5-Formylfuran-2-boronic acid (6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (5 mmol), 5-formylfuran-2-boronic acid (6 mmol), and anhydrous potassium carbonate.

  • Add 1,4-dioxane as the solvent, followed by the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-phenyl-2-furaldehyde.

Expected Yield: 78% (based on a similar synthesis of 5-(5-formyl-2-thienyl)-2-furaldehyde).[3]

This protocol is based on the reductive amination of furanic aldehydes using a heterogeneous catalyst.[4]

Reaction Scheme:

Materials:

  • 5-phenyl-2-furaldehyde (1 mmol)

  • Aqueous Ammonia (NH₃)

  • Ni₆AlOₓ catalyst

  • Deionized Water

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve 5-phenyl-2-furaldehyde (1 mmol) in deionized water.

  • Add the Ni₆AlOₓ catalyst and an excess of aqueous ammonia.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1 bar and heat to 100°C.

  • Maintain stirring for 6 hours.

  • After cooling, carefully vent the reactor and filter the catalyst.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Expected Yield: High yields (in the range of 81-99%) have been reported for the reductive amination of various furanic and aromatic aldehydes under these conditions.[4]

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the furan nucleus is a common scaffold in a variety of biologically active compounds. Derivatives of 5-phenyl-2-furaldehyde have been investigated for their antimicrobial and antitumor activities.[1] Furthermore, aminofuran derivatives are being explored for their potential as antibacterial and antifungal agents. The combination of the phenyl and amino groups on the furan ring in this compound makes it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not available. However, based on the analysis of similar compounds, the following characteristic signals can be anticipated:

  • ¹H NMR: Aromatic protons of the phenyl group, furan ring protons, a singlet for the aldehyde proton (in the precursor), and signals corresponding to the amine protons.

  • ¹³C NMR: Signals for the carbon atoms of the furan and phenyl rings, with a characteristic downfield signal for the carbonyl carbon of the aldehyde in the precursor.[5]

  • IR Spectroscopy: Characteristic bands for N-H stretching of the amine, C-N stretching, and vibrations associated with the aromatic and furan rings. The precursor would show a strong C=O stretching band for the aldehyde.[6]

Logical Relationship of Synthetic Steps

G Start Commercially Available Starting Materials Precursor_Synth Synthesis of 5-phenyl-2-furaldehyde Start->Precursor_Synth Reductive_Amination Reductive Amination Precursor_Synth->Reductive_Amination Target This compound Reductive_Amination->Target

Caption: Logical flow from starting materials to the final product.

This technical guide provides a theoretical framework for the synthesis and study of this compound. Researchers and drug development professionals can use this information as a starting point for their investigations into this novel compound and its potential therapeutic applications. Further experimental work is required to confirm the proposed synthetic routes and to fully characterize the physicochemical and biological properties of this compound.

References

The Discovery of Novel Furan-2-Amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with furan-containing molecules exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Among these, furan-2-amine derivatives have emerged as a particularly promising class of compounds, serving as key building blocks in the synthesis of novel therapeutic agents. Their unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the discovery of novel furan-2-amine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Synthesis of Novel Furan-2-Amine Derivatives

The synthesis of furan-2-amine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the furan ring from acyclic precursors, followed by the introduction or modification of the amine functionality.

General Synthetic Protocol: Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine

A versatile precursor for a range of biologically active molecules is 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine. Its synthesis is a multi-step process beginning with the formation of 2-acetylbenzofuran.

Step 1: Synthesis of 2-Acetylbenzofuran

Salicylaldehyde is reacted with chloroacetone in the presence of anhydrous potassium carbonate to yield 2-acetylbenzofuran.

Step 2: Synthesis of 2-Bromoacetylbenzofuran

The 2-acetylbenzofuran is then brominated using bromine in acetic acid to produce 2-bromoacetylbenzofuran.[2]

Step 3: Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine

Finally, the 2-bromoacetylbenzofuran is cyclized with urea in ethanol to afford the target compound, 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine.[2] This intermediate can then be further functionalized by reacting it with various aromatic aldehydes to generate a library of Schiff bases with diverse substitution patterns.[2]

Biological Evaluation of Novel Furan-2-Amine Derivatives

Novel furan-2-amine derivatives are frequently screened for their potential as anticancer and antimicrobial agents. In vitro assays are typically the first step in evaluating their biological activity.

Anticancer Activity

The cytotoxic effects of novel furan-2-amine derivatives are commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Anticancer Activity of Novel Furan Derivatives

CompoundCell LineIC50 (µM)Reference
Furan Derivative 1 HeLa0.08[3]
Furan Derivative 4 HeLa8.79[3]
Furan Derivative 17 HeLa5.62[3]
Furan Derivative 20 HeLa3.45[3]
Furan Derivative 21 HeLa2.11[3]
Furan Derivative 24 HeLa0.15[3]
Furan Derivative 24 SW62012.34[3]
Furan Derivative 26 SW6209.87[3]
Furan Derivative 32 SW62015.67[3]
Furan Derivative 35 SW62021.09[3]
Pyridine carbohydrazide 4 MCF-74.06[4]
N-phenyl triazinone 7 MCF-72.96[4]
Antimicrobial Activity

The antimicrobial potential of these derivatives is evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

CompoundOrganismInhibition Zone (mm)MIC (µg/mL)Reference
4a S. aureus15160.3[5]
4b S. aureus16155.8[5]
4c S. aureus14175.2[5]
4d S. aureus17150.7[5]
4a E. coli12210.5[5]
4b E. coli13198.4[5]
4c E. coli11225.1[5]
4d E. coli14180.9[5]
4a C. albicans18140.6[5]
4b C. albicans19135.2[5]
4c C. albicans17148.3[5]
4d C. albicans20130.1[5]

Experimental Protocols

Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine Derivatives (General Procedure)
  • Preparation of 2-Bromoacetylbenzofuran: To a solution of 2-acetylbenzofuran (0.075 mol) in 100 mL of acetic acid, a solution of bromine (0.075 mol) in 100 mL of acetic acid is added dropwise with stirring. The mixture is stirred for an additional 45 minutes and then allowed to stand for 30 minutes. The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration and recrystallized from ethanol.[2]

  • Preparation of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine: A solution of 2-bromoacetylbenzofuran (0.05 mol) and urea (0.05 mol) in 250 mL of ethanol is refluxed for 2 hours. The reaction mixture is cooled, poured into cold water, and neutralized with a 5% aqueous sodium acetate solution. The solid product is collected and recrystallized from ethanol.[2]

  • Preparation of Schiff Bases: To a solution of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine (1 g) in 20 mL of absolute ethanol, an equimolar amount of the desired aromatic aldehyde is added. The mixture is refluxed for 7-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitated solid is filtered, dried, and recrystallized from ethanol.[2]

In Vitro Cytotoxicity Assay (CCK-8 Assay)
  • Human tumor cell lines (e.g., HeLa, SW620) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized furan derivatives and incubated for another 48 hours.

  • After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.[3]

Western Blot Analysis
  • HeLa or SW620 cells are treated with the test compounds for a specified time.

  • The cells are then lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PTEN, PI3K, Akt, β-catenin).

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Signaling Pathways and Mechanisms of Action

Several studies have indicated that furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt and Wnt/β-catenin Signaling Pathways

Some novel furan derivatives have been shown to exhibit their antiproliferative activity by promoting the activity of the tumor suppressor PTEN.[3] PTEN negatively regulates the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. By activating PTEN, these compounds can suppress the PI3K/Akt pathway, leading to decreased cancer cell growth. Furthermore, these compounds may also inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]

PI3K_Wnt_Pathway Furan_Derivative Furan-2-Amine Derivative PTEN PTEN Furan_Derivative->PTEN promotes Wnt Wnt Furan_Derivative->Wnt suppresses PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival promotes Beta_Catenin β-catenin Wnt->Beta_Catenin stabilizes Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription activates Gene_Transcription->Proliferation_Survival promotes Apoptosis_Pathway Furan_Derivative Furan-2-Amine Derivative G2M_Arrest G2/M Phase Cell Cycle Arrest Furan_Derivative->G2M_Arrest Bax Bax Furan_Derivative->Bax upregulates Bcl2 Bcl-2 Furan_Derivative->Bcl2 downregulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases cytochrome c release Caspases->Apoptosis Experimental_Workflow Synthesis Synthesis of Furan-2-Amine Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Screening No Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Hit_ID->Mechanism Yes Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterate In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Lead Candidate Drug Candidate In_Vivo->Candidate

References

In-depth Technical Guide: Biological Activity of 5-Phenylfuran-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct scientific literature extensively detailing the biological activity of the specific compound 5-phenylfuran-2-amine is notably scarce. This guide, therefore, provides an in-depth overview of the biological activities observed in derivatives containing the this compound scaffold and related furan-based compounds. The activities described herein are not directly attributable to this compound itself but rather to the more complex molecules of which it is a part. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable building block in medicinal chemistry, contributing to a wide range of pharmacological activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1] This guide focuses on the known biological activities of compounds derived from or closely related to this compound.

Biological Activities of Furan Derivatives

While specific data for this compound is limited, the broader class of furan-containing molecules has been extensively studied. These investigations provide insights into the potential pharmacological profile of compounds incorporating the this compound core.

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents.[1] Derivatives incorporating a furan moiety have demonstrated activity against a spectrum of bacterial and fungal pathogens. For instance, certain furan derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][4] The antimicrobial action is often associated with the ability of the furan ring, particularly when substituted with groups like a nitro group, to generate reactive oxygen species that can damage cellular components of microorganisms.

Anticancer Activity

Several studies have highlighted the potential of furan-containing compounds as anticancer agents. Derivatives of 4-thiazolidinone containing a 5-nitrofuran moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] These compounds have been shown to induce apoptosis, disrupt the mitochondrial membrane potential, and increase the generation of reactive oxygen species in cancer cells.[5]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of furan derivatives are crucial for reproducible research. Below is a generalized workflow representing the common steps involved in such studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., MIC, IC50) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo pathway_analysis Signaling Pathway Analysis in_vivo->pathway_analysis target_identification Target Identification & Validation pathway_analysis->target_identification

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathways

The precise signaling pathways modulated by this compound are not defined due to the lack of specific research. However, based on the activities of related furan derivatives, several pathways could be implicated. For example, in the context of anticancer activity, furan-containing compounds might influence pathways related to apoptosis, cell cycle regulation, and oxidative stress.

The following diagram illustrates a hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer agents.

apoptosis_pathway compound Furan Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway initiated by a bioactive compound.

Conclusion

While this compound itself remains an understudied molecule, the broader family of furan derivatives demonstrates significant and varied biological activities. The furan scaffold is a promising starting point for the development of new therapeutic agents. Future research is warranted to synthesize and evaluate a library of this compound derivatives to elucidate their specific biological activities, mechanisms of action, and potential for drug development. The lack of data on the parent compound highlights a gap in the current scientific literature and presents an opportunity for further investigation.

References

Potential Mechanisms of Action of 5-Phenylfuran-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of 5-phenylfuran-2-amine is not currently available in the public domain. This guide, therefore, presents potential mechanisms of action based on the biological activities of structurally related compounds containing the phenylfuran or aminofuran scaffold. The information herein is intended to provide a foundation for future research and drug development efforts.

Introduction

This compound is a heterocyclic compound featuring a furan ring substituted with a phenyl group and an amine group. While its specific biological targets and signaling pathways have not been elucidated, the constituent chemical moieties suggest a range of potential pharmacological activities. The phenylfuran core is a recognized scaffold in medicinal chemistry, and the presence of a primary amine group provides a site for key interactions with biological macromolecules. This document summarizes the known biological effects of analogous compounds to hypothesize the potential mechanisms of action for this compound and provides a framework for its experimental investigation.

Potential Pharmacological Activities and Mechanisms

Based on the activities of structurally similar molecules, this compound may exhibit one or more of the following pharmacological effects:

Antimicrobial and Antifungal Activity

The furan nucleus is a component of many compounds with established antimicrobial and antifungal properties.[1][2][3][4][5]

Potential Mechanism: The mechanism of antimicrobial action for furan derivatives can vary. Some derivatives are known to disrupt microbial cell membranes, leading to leakage of intracellular contents and cell death.[1] Others may act by inhibiting essential microbial enzymes. For instance, nitrofurantoin, a furan derivative, is activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.

Table 1: Antimicrobial and Antifungal Activities of Phenylfuran Analogs

Compound/AnalogActivityOrganism(s)Reported IC50/MIC
3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-oneAntifungalAspergillus fumigatus1.34 µg/mL
2-Phenylfuran derivativesAntimicrobialGeneralNot specified
1-Benzoyl-3-furan-2-ylmethyl-thioureaAntibacterialListeria monocytogenes, Staphylococcus aureus, Bacillus cereusNot specified
Anticancer Activity

The phenylfuran scaffold has been investigated for its potential in cancer therapy, particularly in overcoming multidrug resistance.[1][6][7][8]

Potential Mechanism: A key mechanism identified for some phenylfuran derivatives is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance.[6][7][8] By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents. Additionally, some furan-containing compounds have been shown to inhibit other cancer-related enzymes, such as Escherichia coli β-glucuronidase, which is implicated in drug-induced gastrointestinal toxicity.[9]

Table 2: Anticancer and Related Activities of Phenylfuran Analogs

Compound/AnalogActivityTarget/MechanismCell Line/OrganismReported IC50
Phenylfuran-bisamide derivativesP-gp inhibitorP-glycoprotein (P-gp)MCF-7/ADRNot specified
5-phenyl-2-furan derivatives with 1,3-thiazole moietyE. coli β-glucuronidase inhibitorEscherichia coli β-glucuronidase (EcGUS)Escherichia coli0.25 µM to 2.13 µM
2-Phenylfuran derivativesAnticancerInduction of apoptosisNot specifiedNot specified
Central Nervous System (CNS) Activity

Benzofuran derivatives, which share the furan core, have been associated with CNS-related activities.[10]

Potential Mechanism: The structural similarity of the amine group to endogenous neurotransmitters suggests that this compound could potentially interact with neurotransmitter receptors or transporters. For example, some aminobenzofurans exhibit antiarrhythmic activity, while others, like 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB), are known CNS stimulants.[10] The precise molecular targets for these activities are often complex and can involve multiple receptor systems.

Anti-inflammatory Activity

Furan derivatives have demonstrated anti-inflammatory properties in various studies.[2][4][5][11]

Potential Mechanism: The anti-inflammatory effects of furan derivatives may be mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX). Some furan-containing compounds have been shown to possess antioxidant properties, which can also contribute to reducing inflammation by scavenging reactive oxygen species.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic experimental approach is required.

General Cytotoxicity and Bioactivity Screening
  • Protocol:

    • Cell Viability Assays: Utilize a panel of human cell lines (e.g., cancer cell lines, normal cell lines) to assess the general cytotoxicity of this compound. Assays such as MTT, XTT, or CellTiter-Glo can be employed.

    • Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

    • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as COX-1/COX-2, P-glycoprotein ATPase activity, and various kinases, to identify potential molecular targets.

Target Identification and Validation
  • Protocol:

    • Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support. Use this to perform affinity chromatography with cell lysates to pull down potential protein targets.

    • Thermal Shift Assay (TSA): Assess the binding of this compound to purified candidate proteins by measuring changes in their thermal stability.

    • Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the interaction between the compound and its validated target protein.

Pathway Analysis
  • Protocol:

    • Western Blotting: Treat cells with this compound and analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., NF-κB, MAPK pathways for inflammation; apoptosis-related proteins like caspases and Bcl-2 family members for anticancer effects).

    • Reporter Gene Assays: Use cell lines with reporter constructs (e.g., NF-κB-luciferase) to monitor the activity of specific signaling pathways upon treatment with the compound.

Visualizations

Signaling Pathways

G cluster_0 Potential Anti-inflammatory Pathway This compound This compound COX Enzymes COX Enzymes This compound->COX Enzymes Inhibition Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

G cluster_1 Potential Anticancer Mechanism (MDR Reversal) This compound This compound P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibition Chemotherapeutic Drug Chemotherapeutic Drug P-glycoprotein (P-gp)->Chemotherapeutic Drug Efflux Intracellular Drug Concentration Intracellular Drug Concentration Chemotherapeutic Drug->Intracellular Drug Concentration Increase Cancer Cell Death Cancer Cell Death Intracellular Drug Concentration->Cancer Cell Death

Caption: P-gp inhibition for overcoming multidrug resistance.

Experimental Workflows

G cluster_2 Target Identification Workflow A This compound B Affinity Chromatography A->B C Protein Pulldown B->C D Mass Spectrometry (ID) C->D E Candidate Targets D->E F Thermal Shift Assay E->F G Surface Plasmon Resonance E->G H Validated Target F->H G->H

Caption: Workflow for identifying protein targets of this compound.

Conclusion

While the precise mechanism of action for this compound remains to be determined, the existing literature on analogous compounds provides a strong basis for directed research. The phenylfuran scaffold is a versatile platform for the development of agents with antimicrobial, anticancer, and anti-inflammatory properties. The proposed experimental workflows offer a systematic approach to unraveling the specific biological activities and molecular targets of this compound, which will be crucial for its potential development as a therapeutic agent.

References

Spectroscopic Analysis of 5-Phenylfuran-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-phenylfuran-2-amine. In the absence of specific peer-reviewed data for this compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for the characterization of this compound and related novel chemical entities in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous structures, including 2-aminofurans, 5-phenylfurans, and primary aromatic amines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8m2HPhenyl H (ortho)
~ 7.3 - 7.5m3HPhenyl H (meta, para)
~ 6.5 - 6.7d1HFuran H
~ 5.5 - 5.7d1HFuran H
~ 3.5 - 4.5br s2H-NH₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants for furan protons are expected to be in the range of 2-4 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 155 - 160Furan C-NH₂
~ 145 - 150Furan C-Ph
~ 130 - 135Phenyl C (ipso)
~ 128 - 130Phenyl CH (para)
~ 125 - 128Phenyl CH (meta)
~ 120 - 125Phenyl CH (ortho)
~ 110 - 115Furan CH
~ 95 - 100Furan CH
Table 3: Predicted IR Spectroscopy Data (Solid State, KBr)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (Doublet)N-H asymmetric & symmetric stretching[1][2][3][4]
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580Medium to StrongN-H bending (scissoring)[1][2]
1600 - 1450Medium to StrongAromatic C=C stretching
1335 - 1250StrongAromatic C-N stretching[1][2]
~ 1015Medium to StrongFuran ring breathing
910 - 665Broad, StrongN-H wagging[1][2]
760 & 690StrongPhenyl C-H out-of-plane bending (monosubstituted)
Table 4: Predicted UV-Vis Spectroscopy Data (Ethanol)
λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~ 280 - 300> 10,000π → π*

Note: The extended conjugation between the furan and phenyl rings is expected to result in a strong absorption band in this region.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative IntensityAssignment
171High[M]⁺ (Molecular Ion)
143Medium[M - CO]⁺
115Medium[M - CO - HCN]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

    • Assign the peaks to the corresponding nuclei in the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [5]

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[5]

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[5]

    • Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with specific functional groups in the molecule.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to prepare a series of solutions of known concentrations that will result in an absorbance reading between 0.1 and 1.0.

    • Use quartz cuvettes for the analysis, as glass or plastic will absorb in the UV region.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline spectrum.

    • Replace the blank with the cuvette containing the sample solution.

    • Scan the sample across the appropriate wavelength range (e.g., 200-400 nm for this compound).

  • Data Processing:

    • The software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance (A), concentration (c), and path length (l).

Mass Spectrometry (MS)
  • Sample Preparation:

    • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

    • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and will likely produce significant fragmentation, which is useful for structural elucidation. Atmospheric Pressure Chemical Ionization (APCI) is another suitable option for this type of compound.[6]

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

    • Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

    • For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization start Synthesized Compound (this compound) purification Purification (e.g., Chromatography, Recrystallization) start->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework purification->nmr ir IR Spectroscopy - Identify Functional Groups purification->ir uv UV-Vis Spectroscopy - Analyze Conjugated System purification->uv structure_elucidation Structure Elucidation - Combine All Spectroscopic Data ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation uv->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-phenylfuran-2-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis methods, this document focuses on multi-step pathways involving key intermediates such as 5-phenyl-2-furoic acid and 5-phenylfuran-2-carboxamide. The guide details plausible reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of these synthetic strategies.

Introduction

The furan scaffold is a prominent feature in a wide array of biologically active compounds and functional materials. The introduction of an amino group at the 2-position and a phenyl group at the 5-position of the furan ring yields this compound, a molecule with significant potential for further chemical exploration. Its structural motifs are of considerable interest to researchers engaged in the discovery of novel therapeutic agents and the development of advanced organic materials. This guide aims to provide a thorough literature review of the most viable synthetic approaches to this compound.

Core Synthetic Strategies

The synthesis of this compound is not straightforward and typically involves the transformation of a more readily accessible precursor. The most promising synthetic strategies detailed in the literature involve the Hofmann and Curtius rearrangements of a 5-phenylfuran-2-carboxamide and a 5-phenylfuran-2-carbonyl azide, respectively. An alternative, though less detailed, approach involves the nitration of 2-phenylfuran followed by reduction.

The general synthetic workflow can be visualized as follows:

Synthetic Workflow Start Starting Materials (e.g., 2-Phenylfuran or 5-Phenyl-2-furaldehyde) Intermediate1 5-Phenyl-2-furoic Acid Start->Intermediate1 Oxidation Alternative 5-Phenyl-2-nitrofuran Start->Alternative Nitration of 2-Phenylfuran Intermediate2 5-Phenylfuran-2-carboxamide Intermediate1->Intermediate2 Amidation Intermediate3 5-Phenyl-2-carbonyl Azide Intermediate1->Intermediate3 Azide Formation Product This compound Intermediate2->Product Hofmann Rearrangement Intermediate3->Product Curtius Rearrangement Alternative->Product Reduction

Figure 1: General synthetic pathways to this compound.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key precursors. This section details the synthesis of 5-phenyl-2-furoic acid and its corresponding carboxamide.

Synthesis of 5-Phenyl-2-furoic Acid

5-Phenyl-2-furoic acid is a crucial intermediate that can be prepared from commercially available starting materials. One common route is the oxidation of 5-phenyl-2-furaldehyde.

Experimental Protocol: Oxidation of 5-Phenyl-2-furaldehyde

While a specific protocol for the oxidation of 5-phenyl-2-furaldehyde is not extensively detailed, a general method for the oxidation of furan-2-carbaldehydes can be adapted.

  • Reagents: 5-phenyl-2-furaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or a mild oxidant like sodium chlorite (NaClO₂)), a suitable solvent (e.g., acetone, water, or a mixed solvent system), and an acid for workup (e.g., hydrochloric acid (HCl)).

  • Procedure:

    • Dissolve 5-phenyl-2-furaldehyde in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent portion-wise while monitoring the reaction temperature.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Upon completion, quench the reaction (e.g., with sodium sulfite if using KMnO₄).

    • Filter the reaction mixture to remove any solid byproducts.

    • Acidify the filtrate with HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-2-furoic acid.

Quantitative Data for Furan Carboxylic Acid Synthesis (Analogous Reactions)

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
FurfuralKMnO₄Acetone/Water0 to RT2-475-85
5-BromofurfuralAg₂OEthanol/WaterReflux6~90
Synthesis of 5-Phenylfuran-2-carboxamide

The carboxamide can be synthesized from the corresponding carboxylic acid. A common method involves the activation of the carboxylic acid followed by reaction with ammonia.

Experimental Protocol: Amidation of 5-Phenyl-2-furoic Acid

This protocol is adapted from the general synthesis of furan-2-carboxamides.[1]

  • Reagents: 5-Phenyl-2-furoic acid, a coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂)), a solvent (e.g., tetrahydrofuran (THF)), and an ammonia source (e.g., aqueous ammonia or ammonia gas).

  • Procedure:

    • Dissolve 5-phenyl-2-furoic acid in THF in a round-bottom flask.

    • Add the coupling agent (e.g., CDI) and stir the mixture at 45°C for 1-2 hours to form the activated intermediate.

    • Cool the reaction mixture and slowly add the ammonia source.

    • Stir the reaction at room temperature for several hours or until completion.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-phenylfuran-2-carboxamide.

Rearrangement Reactions for the Synthesis of this compound

The key step in the proposed synthetic routes is the conversion of the C2 functional group into an amine via a rearrangement reaction. Both the Hofmann and Curtius rearrangements are suitable for this transformation.

Hofmann Rearrangement of 5-Phenylfuran-2-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[2][3][4] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.

Hofmann_Rearrangement Amide 5-Phenylfuran- 2-carboxamide N_Bromoamide N-Bromo-5-phenylfuran- 2-carboxamide Amide->N_Bromoamide Br₂, NaOH Isocyanate 5-Phenylfuran- 2-isocyanate N_Bromoamide->Isocyanate NaOH, Δ (Rearrangement) Carbamic_Acid 5-Phenylfuran- 2-carbamic acid Isocyanate->Carbamic_Acid H₂O Amine 5-Phenylfuran- 2-amine Carbamic_Acid->Amine -CO₂

Figure 2: Hofmann rearrangement pathway for this compound synthesis.

Experimental Protocol: Hofmann Rearrangement

A general procedure for the Hofmann rearrangement is as follows:

  • Reagents: 5-Phenylfuran-2-carboxamide, bromine (Br₂), sodium hydroxide (NaOH), and a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Procedure:

    • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add the 5-phenylfuran-2-carboxamide to the hypobromite solution.

    • Gently warm the reaction mixture. The progress of the reaction can be monitored by the disappearance of the amide.

    • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation.

Curtius Rearrangement of 5-Phenyl-2-carbonyl Azide

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[5]

Curtius_Rearrangement Carboxylic_Acid 5-Phenyl-2-furoic Acid Acyl_Chloride 5-Phenyl-2-furoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide 5-Phenyl-2-carbonyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate 5-Phenylfuran- 2-isocyanate Acyl_Azide->Isocyanate Δ or hν (Rearrangement) Amine 5-Phenylfuran- 2-amine Isocyanate->Amine H₂O, H⁺ or OH⁻

Figure 3: Curtius rearrangement pathway for this compound synthesis.

Experimental Protocol: Curtius Rearrangement

This is a two-step process starting from the carboxylic acid.

  • Step 1: Formation of 5-Phenyl-2-carbonyl Azide

    • Reagents: 5-Phenyl-2-furoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), a solvent (e.g., dichloromethane (DCM) or toluene), and sodium azide (NaN₃).

    • Procedure:

      • Convert the carboxylic acid to the acid chloride by refluxing with thionyl chloride or reacting with oxalyl chloride in DCM.

      • Remove the excess reagent under reduced pressure.

      • Dissolve the crude acid chloride in a suitable solvent (e.g., acetone or DCM).

      • Carefully add a solution of sodium azide in water, keeping the temperature low.

      • Stir the reaction for a few hours, then extract the acyl azide with an organic solvent.

      • Carefully concentrate the organic layer to obtain the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Step 2: Rearrangement and Hydrolysis

    • Reagents: 5-Phenyl-2-carbonyl azide, an inert solvent (e.g., toluene or benzene), and an aqueous acid or base for hydrolysis.

    • Procedure:

      • Dissolve the acyl azide in an inert solvent.

      • Heat the solution to induce the rearrangement to the isocyanate. The reaction is typically accompanied by the evolution of nitrogen gas.

      • After the rearrangement is complete, add an aqueous acid or base to the reaction mixture to hydrolyze the isocyanate.

      • Reflux the mixture until the hydrolysis is complete.

      • Cool the reaction and work up as described for the Hofmann rearrangement to isolate this compound.

Alternative Synthetic Route: Nitration and Reduction

An alternative pathway involves the nitration of 2-phenylfuran to introduce a nitro group at the 2-position, followed by reduction to the amine.

Experimental Protocol: Nitration of 2-Phenylfuran

  • Reagents: 2-Phenylfuran, a nitrating agent (e.g., nitric acid (HNO₃) in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄)), and a solvent (e.g., acetic anhydride or an inert solvent like DCM).

  • Procedure:

    • Dissolve 2-phenylfuran in the chosen solvent and cool the mixture.

    • Slowly add the nitrating agent while maintaining a low temperature.

    • Stir the reaction until completion.

    • Pour the reaction mixture onto ice and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate to yield 5-phenyl-2-nitrofuran.

Experimental Protocol: Reduction of 5-Phenyl-2-nitrofuran

  • Reagents: 5-Phenyl-2-nitrofuran, a reducing agent (e.g., tin(II) chloride (SnCl₂) in HCl, iron (Fe) in acetic acid, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent.

  • Procedure (using SnCl₂):

    • Suspend 5-phenyl-2-nitrofuran in concentrated HCl.

    • Add a solution of SnCl₂ in concentrated HCl portion-wise.

    • Heat the reaction mixture if necessary to drive the reaction to completion.

    • Cool the mixture and basify with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

    • Extract the amine with an organic solvent.

    • Purify the product as previously described.

Data Presentation

Table 1: Summary of Proposed Synthetic Reactions

ReactionStarting MaterialKey ReagentsIntermediateProduct
Oxidation5-Phenyl-2-furaldehydeKMnO₄ or Ag₂O-5-Phenyl-2-furoic Acid
Amidation5-Phenyl-2-furoic AcidCDI, NH₃Activated ester5-Phenylfuran-2-carboxamide
Hofmann Rearrangement5-Phenylfuran-2-carboxamideBr₂, NaOHIsocyanateThis compound
Curtius Rearrangement5-Phenyl-2-furoic AcidSOCl₂, NaN₃, HeatAcyl azide, IsocyanateThis compound
Nitration2-PhenylfuranHNO₃/Ac₂O-5-Phenyl-2-nitrofuran
Reduction5-Phenyl-2-nitrofuranSnCl₂/HCl or H₂/Pd-C-This compound

Spectroscopic Data

  • ¹H NMR:

    • Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).

    • Furan ring protons (two doublets, ~6.0-7.0 ppm).

    • Amine protons (broad singlet, variable chemical shift, will exchange with D₂O).

  • ¹³C NMR:

    • Signals for the furan and phenyl carbons in the aromatic region (~100-160 ppm).

  • IR Spectroscopy:

    • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

    • C-N stretching (~1250-1350 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the mass of this compound (C₁₀H₉NO, M⁺ = 159.19 g/mol ).

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. This guide has outlined the most plausible synthetic strategies, focusing on the Hofmann and Curtius rearrangements of readily accessible precursors. By providing detailed, albeit adapted, experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers in the field. Further optimization of the presented methods will be necessary to achieve high yields and purity of the target compound. The development of a direct and efficient synthesis of this compound remains an open area for future research.

References

Methodological & Application

Application Notes and Protocols: The Use of 5-Phenylfuran-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Phenylfuran-2-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The furan ring serves as a bioisosteric replacement for a phenyl group, offering modulated physicochemical properties that can enhance metabolic stability, receptor interactions, and overall bioavailability of drug candidates.[1] The presence of the amine functionality at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This document outlines the application of this compound as a scaffold for the development of potent enzyme inhibitors, with a particular focus on Escherichia coli β-glucuronidase (EcGUS).

Key Application: Inhibition of Escherichia coli β-Glucuronidase

Bacterial β-glucuronidases in the gut can reverse the glucuronidation of certain drugs, leading to the release of active metabolites and subsequent gastrointestinal toxicity. Inhibition of this enzyme is a promising strategy to mitigate such adverse drug reactions. Derivatives of the 5-phenylfuran scaffold have been identified as potent inhibitors of E. coli β-glucuronidase.

Quantitative Data Summary:

The following table summarizes the inhibitory activity of a series of 5-phenylfuran-2-carboxamide derivatives, which can be synthesized from this compound, against E. coli β-glucuronidase.

Compound IDR Group on ThiazoleIC50 (µM)Ki (µM)Inhibition Type
1 4-Bromophenyl0.250.14Uncompetitive
2 4-Chlorophenyl0.52--
3 4-Fluorophenyl0.89--
4 Phenyl1.25--
5 4-Methylphenyl2.13--

Data compiled from studies on 5-phenylfuran derivatives as EcGUS inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenylfuran-2-yl-thiazole Derivatives

This protocol describes a plausible synthetic route starting from this compound to generate biologically active thiazole derivatives.

Workflow Diagram:

G A This compound B Acylation with 2-bromoacetyl bromide A->B Et3N, THF, 0 °C to rt C 2-Bromo-N-(5-phenylfuran-2-yl)acetamide B->C D Reaction with Thioamide C->D Ethanol, Reflux E 5-Phenylfuran-2-yl-thiazole Derivative D->E

Caption: Synthetic workflow for 5-phenylfuran-2-yl-thiazole derivatives.

Methodology:

  • Step 1: Acylation of this compound. To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-bromoacetyl bromide (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Formation of the Thiazole Ring. To the crude 2-bromo-N-(5-phenylfuran-2-yl)acetamide from Step 1, add the desired thioamide (1.0 eq) in ethanol. Reflux the mixture for 8 hours.

  • Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-phenylfuran-2-yl-thiazole derivative.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compounds against E. coli β-glucuronidase.

Workflow Diagram:

G A Prepare Assay Buffer and Reagents B Incubate Enzyme with Inhibitor A->B C Add Substrate (p-nitrophenyl-β-D-glucuronide) B->C D Incubate and Stop Reaction C->D E Measure Absorbance at 405 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

Methodology:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.0.

    • Enzyme: E. coli β-glucuronidase.

    • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG).

    • Inhibitor: Synthesized 5-phenylfuran derivatives dissolved in DMSO.

    • Stop Solution: 0.2 M Na2CO3.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of E. coli β-glucuronidase solution (final concentration 2 units/mL) to each well.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of PNPG solution (final concentration 0.5 mM).

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationships

The inhibition of bacterial β-glucuronidase by 5-phenylfuran derivatives can prevent the reactivation of glucuronidated drug metabolites in the gut, thereby reducing local toxicity.

Diagram of the Mechanism of Action:

G cluster_0 Drug Metabolism and Toxicity cluster_1 Inhibitory Action A Drug Administration B Phase II Metabolism (Glucuronidation in Liver) A->B C Inactive Drug-Glucuronide B->C D Excretion into Gut C->D E Bacterial β-Glucuronidase D->E F Active Drug (Reactivated) E->F G Gastrointestinal Toxicity F->G H 5-Phenylfuran Derivative I Inhibition H->I I->E

References

Synthesis of 5-Phenylfuran-2-amine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-phenylfuran-2-amine derivatives, compounds of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to form the 5-phenylfuran-2-carboxylic acid core, followed by a Curtius rearrangement to introduce the amine functionality at the 2-position. This application note offers comprehensive experimental procedures, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Furan-containing scaffolds are prevalent in a wide array of biologically active molecules and natural products. The 2-aminofuran moiety, in particular, serves as a valuable pharmacophore in the development of novel therapeutic agents. The introduction of a phenyl group at the 5-position can significantly influence the pharmacological profile of these derivatives by modulating their lipophilicity, electronic properties, and steric interactions with biological targets. This protocol outlines a reliable and adaptable method for the synthesis of this compound and its derivatives, providing a foundational methodology for the exploration of this chemical space.

Synthetic Strategy

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis begins with the commercially available 5-bromofuran-2-carboxylic acid, which undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 5-phenylfuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding acyl azide, which upon thermal rearrangement (Curtius rearrangement) and subsequent hydrolysis, affords the target this compound.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Curtius Rearrangement A 5-Bromofuran-2-carboxylic acid C 5-Phenylfuran-2-carboxylic acid A->C Pd Catalyst, Base B Phenylboronic acid B->C Pd Catalyst, Base D 5-Phenylfuran-2-carbonyl azide C->D 1. SOCl2 2. NaN3 E 5-Phenylfuran-2-isocyanate D->E Heat (Δ) F This compound E->F H2O

Application Notes and Protocols: Furan Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 5-phenylfuran-2-amine: Extensive literature searches did not yield specific information on the applications of this compound in materials science. The following application notes and protocols are based on structurally related and well-documented furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and their derivatives. These examples are provided to illustrate the potential roles of furan-based compounds in the development of advanced materials.

Application: High-Performance Bio-based Polyesters from Furan Derivatives

Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are key monomers in the synthesis of bio-based polyesters like polyethylene furanoate (PEF).[1][2][3] These materials are positioned as sustainable alternatives to petroleum-based polymers such as polyethylene terephthalate (PET) due to their renewable sourcing and, in some cases, superior properties.[1]

Key Advantages of Furan-Based Polyesters:

  • Renewable Feedstock: Furan monomers can be derived from biomass, reducing reliance on fossil fuels.[1][2]

  • Enhanced Barrier Properties: PEF exhibits significantly lower permeability to gases like oxygen and carbon dioxide compared to PET, making it ideal for packaging applications.

  • Improved Thermal Stability: Furan-based polyesters can offer higher glass transition temperatures and thermal stability.[2]

  • High Mechanical Strength: These polymers can be synthesized to have high tensile strength and modulus.

Quantitative Data: Comparison of PEF and PET
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Oxygen Permeability ~10-19x lowerHigher
Carbon Dioxide Permeability ~4-10x lowerHigher
Water Vapor Permeability ~2x lowerHigher
Glass Transition Temp. (Tg) ~85-90 °C~70-80 °C
Tensile Modulus ~6 GPa~2.8-3.1 GPa

Note: Exact values can vary based on synthesis conditions and polymer molecular weight.

Experimental Protocol: Synthesis of Polyethylene Furanoate (PEF)

This protocol describes a two-step melt polymerization process for synthesizing PEF from dimethyl 2,5-furandicarboxylate (DMFDCA) and ethylene glycol (EG).

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony(III) oxide (catalyst)

  • Thermal stabilizer (e.g., a phosphite antioxidant)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Oil bath

Procedure:

Step 1: Esterification

  • Charge the reactor with DMFDCA, ethylene glycol (in a molar excess, e.g., 1:2.2), zinc acetate (e.g., 200-400 ppm), and a thermal stabilizer.

  • Heat the reactor to 160-200 °C under a slow nitrogen purge.

  • Maintain these conditions for 2-4 hours while methanol is distilled off. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Add the polycondensation catalyst, antimony(III) oxide (e.g., 200-400 ppm), to the reactor.

  • Gradually increase the temperature to 210-240 °C.

  • Simultaneously, reduce the pressure in the reactor to below 1 mbar over a period of 60-90 minutes.

  • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly.

  • Once the desired viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and quench it in cold water.

  • The resulting amorphous PEF can then be pelletized for further processing.

Characterization:
  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Mechanical Properties: Measured by tensile testing of injection-molded specimens.

Application: Furan-Based Thermosetting Resins

Furan derivatives can be used to create high-performance thermosetting resins, such as epoxy resins and benzoxazines. These materials are valuable in composites, coatings, and adhesives due to their high strength, thermal stability, and char yield.

Experimental Protocol: Synthesis of a Furan-Based Epoxy Resin

This protocol outlines the synthesis of a furan-based epoxy resin using a precursor derived from 5-hydroxymethylfurfural (HMF).

Materials:

  • 5-Hydroxymethylfurfural (HMF) derivative with hydroxyl groups

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with a temperature controller

  • Rotary evaporator

Procedure:
  • Dissolve the HMF derivative in an excess of epichlorohydrin and toluene in the reaction flask.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel over 1-2 hours.

  • Maintain the reaction temperature for an additional 3-5 hours.

  • After the reaction, cool the mixture and wash it several times with deionized water to remove the sodium chloride salt and excess NaOH.

  • Separate the organic layer and remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure.

  • The resulting viscous liquid is the furan-based epoxy resin.

Diagrams

Synthesis_of_PEF cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation DMFDCA DMFDCA Oligomer BHMF Oligomer DMFDCA->Oligomer 160-200 °C - Methanol EG Ethylene Glycol EG->Oligomer 160-200 °C - Methanol Catalyst1 Zinc Acetate Catalyst1->Oligomer 160-200 °C - Methanol Methanol Methanol (byproduct) Oligomer->Methanol PEF Polyethylene Furanoate (PEF) Oligomer->PEF 210-240 °C High Vacuum Catalyst2 Antimony(III) Oxide Catalyst2->PEF 210-240 °C High Vacuum Furan_Monomer_Derivatives cluster_derivatives Key Furan Monomers cluster_polymers Resulting Polymer Classes HMF 5-Hydroxymethylfurfural (HMF) (from Biomass) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction FFA Furfurylamine HMF->FFA Reductive Amination Polyesters Polyesters (e.g., PEF) FDCA->Polyesters BHMF->Polyesters EpoxyResins Epoxy Resins BHMF->EpoxyResins Polyamides Polyamides FFA->Polyamides

References

Application Notes and Protocols for N-Alkylation of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. The introduction of alkyl groups onto a nitrogen atom can significantly modulate the pharmacological and physicochemical properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 5-phenylfuran-2-amine is a valuable starting material, and its N-alkylated derivatives are of interest for their potential biological activities.

This document provides a detailed experimental procedure for the N-alkylation of this compound via a catalytic borrowing hydrogen strategy. This modern approach offers a greener and more atom-economical alternative to classical N-alkylation methods that often rely on stoichiometric and hazardous reagents.[1][2] The protocol described herein utilizes a manganese-based catalyst for the direct coupling of this compound with various alcohols.[2][3]

Signaling Pathways and Logical Relationships

The "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle is a widely accepted mechanism for the N-alkylation of amines with alcohols.[1][4] The process involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride intermediate and an aldehyde, which then reacts with the amine. The resulting imine is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the catalyst.

G cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst Mn(II) Catalyst Aldehyde R-CHO Catalyst->Aldehyde Amine This compound Imine Imine Intermediate Amine->Imine Alcohol R-CH2-OH Alcohol->Aldehyde Dehydrogenation Aldehyde->Imine + Amine, -H2O Mn_Hydride Mn-H Intermediate Aldehyde->Mn_Hydride + H2 Product N-Alkyl-5-phenylfuran-2-amine Imine->Product Hydrogenation Water H2O Imine->Water Mn_Hydride->Product Product->Catalyst Regeneration

Caption: Catalytic cycle for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism.

Experimental Workflow

The experimental workflow for the N-alkylation of this compound is a straightforward procedure involving the setup of the reaction, monitoring its progress, and subsequent workup and purification of the desired product.

G start Start reaction_setup Reaction Setup: - Add amine, alcohol, catalyst, and solvent to flask - Flush with inert gas start->reaction_setup heating Heat to Reaction Temperature (e.g., 120 °C) reaction_setup->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup: - Cool to RT - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of N-alkylated 5-phenylfuran-2-amines.

Experimental Protocols

General Procedure for the N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl alcohol (e.g., benzyl alcohol, ethanol, butanol)

  • Manganese(II) chloride (MnCl₂) or a suitable manganese pincer complex[2]

  • Triphenylphosphine (PPh₃)[3]

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), manganese(II) chloride (0.05 mmol, 5 mol%), and triphenylphosphine (0.15 mmol, 15 mol%).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by three cycles of evacuation and backfilling.

  • Anhydrous toluene (5 mL) and the corresponding alcohol (1.5 mmol, 1.5 equiv) are added via syringe.

  • Finally, potassium tert-butoxide (1.5 mmol, 1.5 equiv) is added under a positive flow of inert gas.

  • The reaction mixture is then heated to 120 °C and stirred vigorously for 12-24 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative data for the N-alkylation of this compound with various alcohols based on typical yields observed for similar heteroaromatic amines in the literature.[2][3][5]

EntryAlkylating Agent (Alcohol)ProductReaction Time (h)Yield (%)
1Benzyl alcoholN-benzyl-5-phenylfuran-2-amine1285
2EthanolN-ethyl-5-phenylfuran-2-amine2468
31-ButanolN-butyl-5-phenylfuran-2-amine2472
4Furfuryl alcoholN-(furan-2-ylmethyl)-5-phenylfuran-2-amine1878

Characterization Data (Hypothetical for N-benzyl-5-phenylfuran-2-amine):

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.65-7.20 (m, 10H, Ar-H), 6.55 (d, J = 3.2 Hz, 1H, furan-H), 6.10 (d, J = 3.2 Hz, 1H, furan-H), 4.40 (s, 2H, N-CH₂), 4.10 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ 158.2, 140.5, 138.1, 131.5, 128.9, 128.7, 127.6, 127.3, 124.0, 107.8, 95.5, 48.3.
IR (KBr, cm⁻¹)3410 (N-H), 3060, 3030 (C-H, aromatic), 2925, 2850 (C-H, aliphatic), 1610, 1520, 1495 (C=C, aromatic).
MS (ESI) m/z 262.12 [M+H]⁺.

Conclusion

The provided protocol for the N-alkylation of this compound using a manganese-catalyzed borrowing hydrogen approach offers an efficient and environmentally conscious method for the synthesis of its N-alkylated derivatives. This procedure is amenable to a range of alcohols, allowing for the generation of a library of compounds for further investigation in drug discovery and development. The detailed workflow and representative data serve as a valuable resource for researchers in the field.

References

The Synthetic Versatility of 5-Phenylfuran-2-amine in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylfuran-2-amine is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural motif, featuring a reactive amino group on a furan ring bearing a phenyl substituent, provides a key synthon for the construction of diverse and complex molecular architectures. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. This document provides an overview of the application of this compound in the synthesis of various heterocyclic systems, complete with detailed experimental protocols for key transformations and a summary of relevant data. The protocols described herein are based on established synthetic methodologies and aim to provide a practical guide for researchers in the field.

Synthesis of Pyrrole Derivatives via Paal-Knorr Condensation

One of the fundamental applications of this compound is in the Paal-Knorr synthesis of pyrroles. This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to afford a substituted pyrrole. The amino group of this compound readily participates in this cyclocondensation, leading to the formation of N-(5-phenylfuran-2-yl)pyrroles.

General Reaction Scheme:

G reactant1 This compound product N-(5-phenylfuran-2-yl)pyrrole reactant1->product + reactant2 1,4-Dicarbonyl Compound reactant2->product

Caption: Paal-Knorr synthesis of N-(5-phenylfuran-2-yl)pyrroles.

Experimental Protocol: Synthesis of 1-(5-Phenylfuran-2-yl)-2,5-dimethyl-1H-pyrrole

Materials:

  • This compound

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add hexane-2,5-dione (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(5-phenylfuran-2-yl)-2,5-dimethyl-1H-pyrrole.

Quantitative Data Summary:

ProductStarting MaterialsSolventCatalystReaction Time (h)Yield (%)
1-(5-Phenylfuran-2-yl)-2,5-dimethyl-1H-pyrroleThis compound, Hexane-2,5-dioneEthanolGlacial Acetic Acid2-4>85%

Synthesis of Fused Heterocyclic Systems: Furo[2,3-b]pyridines

This compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as furo[2,3-b]pyridines. These scaffolds are of interest due to their structural analogy to biologically active indole derivatives. A common strategy involves the reaction of the 2-aminofuran derivative with a β-dicarbonyl compound or its equivalent, followed by a cyclization step.

General Workflow for Furo[2,3-b]pyridine Synthesis:

G A This compound B Reaction with β-Dicarbonyl Compound A->B C Enamine Intermediate B->C D Cyclization (e.g., Acid Catalyzed) C->D E Furo[2,3-b]pyridine Derivative D->E

Caption: Workflow for the synthesis of Furo[2,3-b]pyridines.

Experimental Protocol: Synthesis of a Substituted Furo[2,3-b]pyridine

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowex-50W

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude enamine intermediate.

  • Step 2: Cyclization: To the crude enamine, add polyphosphoric acid (or a solid acid catalyst like Dowex-50W).

  • Heat the mixture at a high temperature (e.g., 120-140 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired furo[2,3-b]pyridine derivative.

Quantitative Data Summary:

ProductStarting MaterialsCyclization AgentYield (%)
Substituted Furo[2,3-b]pyridineThis compound, Ethyl acetoacetatePPA / Dowex-50W60-75%

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document for the synthesis of substituted pyrroles and furo[2,3-b]pyridines demonstrate the utility of this starting material. The resulting products are of considerable interest for further investigation in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an important tool in the arsenal of the synthetic chemist. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic systems with interesting properties.

Application Notes and Protocols for the Analytical Characterization of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Phenylfuran-2-amine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. As with any novel compound intended for further development, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for method development in quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio of the compound and its fragments (for structural confirmation). Given that aromatic amines can be analyzed by GC-MS, this technique is suitable for this compound.[1][2][3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Injector: Pulsed splitless mode at 250°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 20°C/min.

      • Ramp 2: Increase to 280°C at 15°C/min, hold for 5 minutes.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-500 amu.

Predicted Quantitative Data: GC-MS

ParameterPredicted Value
Retention Time 10 - 15 minutes
Molecular Ion (M+) m/z 171
Key Fragments m/z 143, 115, 77
High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of less volatile or thermally labile compounds and is widely used for the analysis of aromatic amines, often without the need for derivatization.[5][6]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B (acetonitrile or methanol).

  • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient:

      • Start with 10% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detection: UV at 254 nm and 280 nm.

Predicted Quantitative Data: HPLC

ParameterPredicted Value
Retention Time 5 - 10 minutes
Purity (by area %) >95% (for a pure sample)

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments.

Predicted Quantitative Data: NMR (in CDCl₃)

  • ¹H NMR: Based on data for 2-phenylfuran and aromatic amines.[8]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.6 - 7.8m2HPhenyl protons (ortho)
7.2 - 7.4m3HPhenyl protons (meta, para) & Furan H-5
6.4 - 6.6d1HFuran H-4
6.0 - 6.2d1HFuran H-3
3.5 - 4.5br s2H-NH₂
  • ¹³C NMR: Based on data for 2-phenylfuran.[9]

Predicted Chemical Shift (δ, ppm)Assignment
155 - 160C2 (furan)
150 - 155C5 (furan)
130 - 135Quaternary phenyl carbon
128 - 130Phenyl CH (para)
125 - 128Phenyl CH (meta)
123 - 125Phenyl CH (ortho)
105 - 110C4 (furan)
95 - 100C3 (furan)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted Quantitative Data: FTIR

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, sharp (doublet)N-H stretch (primary amine)[10][11]
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongN-H bend and C=C stretch (aromatic)[12]
1500-1400Medium-StrongC=C stretch (aromatic and furan)
1360-1250StrongAromatic C-N stretch[13]
1100-1000StrongC-O-C stretch (furan)
900-675StrongC-H out-of-plane bend (aromatic)[14]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Quantitative Data: HRMS

ParameterPredicted Value
Calculated Exact Mass [M+H]⁺ 172.0757
Elemental Composition C₁₁H₁₀NO

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum pan.

  • Instrumentation: A simultaneous DSC/TGA instrument.

  • Data Acquisition:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 25°C to 500°C at a rate of 10°C/min.

Predicted Quantitative Data: Thermal Analysis

ParameterPredicted Value
Melting Point (DSC) 100 - 150 °C (typical for aromatic amines)
Decomposition Onset (TGA) > 200 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_structure Structural Elucidation cluster_purity Purity & Properties synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms HRMS purification->ms ftir FTIR purification->ftir hplc HPLC purification->hplc gcms GC-MS purification->gcms thermal Thermal Analysis (DSC/TGA) purification->thermal

Caption: Experimental workflow for the characterization of this compound.

decision_tree start What information is required? q1 Confirm Chemical Structure? start->q1 q2 Determine Purity? start->q2 q3 Identify Functional Groups? start->q3 q4 Assess Thermal Stability? start->q4 ans1 NMR & HRMS q1->ans1 Yes ans2 HPLC & GC-MS q2->ans2 Yes ans3 FTIR q3->ans3 Yes ans4 DSC & TGA q4->ans4 Yes

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of 5-phenylfuran-2-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway involves a three-step sequence commencing with the synthesis of the key intermediate, 2-amino-5-phenylfuran-3-carbonitrile, followed by its hydrolysis to the corresponding carboxylic acid, and concluding with a copper-catalyzed decarboxylation to yield the target compound. Detailed experimental protocols, quantitative data, and safety information are presented to facilitate the successful and safe execution of this synthesis on a larger scale.

Introduction

Furan-containing compounds are prevalent scaffolds in a wide array of pharmaceuticals and biologically active molecules. The 2-aminofuran moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate. This compound is a key starting material for the synthesis of various derivatives with potential therapeutic applications. This application note outlines a reliable and scalable three-step synthesis to obtain this compound with good overall yield and purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step process:

  • Step 1: Synthesis of 2-amino-5-phenylfuran-3-carbonitrile from 2-bromoacetophenone (phenacyl bromide) and malononitrile.

  • Step 2: Hydrolysis of 2-amino-5-phenylfuran-3-carbonitrile to 2-amino-5-phenylfuran-3-carboxylic acid.

  • Step 3: Decarboxylation of 2-amino-5-phenylfuran-3-carboxylic acid to afford the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
2-BromoacetophenoneSigma-Aldrich98%
MalononitrileSigma-Aldrich99%
TriethylamineFisher Scientific99.5%
EthanolVWR95%
Sodium HydroxideJ.T. Baker97%
Hydrochloric AcidFisher Scientific37%
Copper(I) OxideAcros Organics97%
1,10-PhenanthrolineAlfa Aesar99%
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous, 99.8%
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificACS Grade
Sodium Sulfate (anhydrous)Fisher ScientificACS Grade
Step 1: Scale-up Synthesis of 2-amino-5-phenylfuran-3-carbonitrile

This procedure is adapted from the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and can be applied to the synthesis of 2-aminofurans.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add malononitrile (66.0 g, 1.0 mol) and ethanol (500 mL).

  • Stir the mixture at room temperature until the malononitrile has completely dissolved.

  • Slowly add triethylamine (101.2 g, 1.0 mol) to the solution via the dropping funnel over 15 minutes.

  • In a separate beaker, dissolve 2-bromoacetophenone (199.0 g, 1.0 mol) in ethanol (500 mL).

  • Add the 2-bromoacetophenone solution to the reaction mixture dropwise over 1 hour. An exothermic reaction will be observed. Maintain the reaction temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 100 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Quantitative Data (Step 1):

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (by HPLC)
2-Bromoacetophenone199.041.0199.0--
Malononitrile66.051.066.0--
2-amino-5-phenylfuran-3-carbonitrile184.19(Theoretical) 1.0(Theoretical) 184.285>95%
Step 2: Hydrolysis of 2-amino-5-phenylfuran-3-carbonitrile

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-amino-5-phenylfuran-3-carbonitrile (156.6 g, 0.85 mol) in a solution of sodium hydroxide (170 g, 4.25 mol) in water (850 mL).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours. The reaction mixture will become a clear solution.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 150 mL) until the washings are neutral.

  • Dry the product under vacuum at 60 °C to a constant weight.

Quantitative Data (Step 2):

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (by NMR)
2-amino-5-phenylfuran-3-carbonitrile184.190.85156.6--
2-amino-5-phenylfuran-3-carboxylic acid203.19(Theoretical) 0.85(Theoretical) 172.790>97%
Step 3: Decarboxylation to this compound

This procedure utilizes a copper-catalyzed decarboxylation method.

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-phenylfuran-3-carboxylic acid (152.4 g, 0.75 mol), copper(I) oxide (5.37 g, 0.0375 mol, 5 mol%), and 1,10-phenanthroline (13.5 g, 0.075 mol, 10 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) (750 mL) to the flask.

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 6 hours. Monitor the evolution of CO2 gas.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (2 L) and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Quantitative Data (Step 3):

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (by HPLC)
2-amino-5-phenylfuran-3-carboxylic acid203.190.75152.4--
This compound159.19(Theoretical) 0.75(Theoretical) 119.475>98%

Safety Precautions

  • 2-Bromoacetophenone: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Malononitrile: Toxic if swallowed or in contact with skin. Handle with caution in a fume hood.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Wear appropriate PPE and handle with care.

  • N,N-Dimethylformamide (DMF): Teratogen and skin irritant. Handle in a fume hood with appropriate gloves.

  • The decarboxylation step generates carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation A 2-Bromoacetophenone + Malononitrile B Reaction in Ethanol with Triethylamine A->B C Reflux (4h) B->C D Precipitation & Filtration C->D E 2-amino-5-phenylfuran-3-carbonitrile D->E F Intermediate 1 G Reaction with NaOH(aq) F->G H Reflux (12h) G->H I Acidification (HCl) H->I J Filtration I->J K 2-amino-5-phenylfuran-3-carboxylic acid J->K L Intermediate 2 M Reaction in DMF with Cu2O and 1,10-Phenanthroline L->M N Heating (140-150 °C, 6h) M->N O Workup & Extraction N->O P Purification O->P Q This compound P->Q

Caption: Workflow for the three-step synthesis of this compound.

Characterization Data

2-amino-5-phenylfuran-3-carbonitrile:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.15 (s, 2H, NH₂), 6.90 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.2, 154.5, 130.1, 129.3, 128.8, 124.7, 117.5, 110.2, 85.1.

2-amino-5-phenylfuran-3-carboxylic acid:

  • Appearance: Light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.70 (d, J = 7.5 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.3 Hz, 1H), 6.80 (s, 1H), 6.50 (s, 2H, NH₂).

This compound:

  • Appearance: Brownish solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.20 (t, J = 7.3 Hz, 1H), 6.55 (d, J = 3.2 Hz, 1H), 5.40 (d, J = 3.2 Hz, 1H), 3.80 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.5, 152.1, 131.5, 128.9, 127.8, 123.5, 106.8, 90.5.

Conclusion

The presented application note provides a detailed and scalable three-step synthesis for this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The provided quantitative data and characterization information will aid in process optimization and quality control.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 5-phenylfuran-2-amine, with a focus on improving reaction yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound, a substituted furan, can be approached via several methods. The most common strategies are based on the construction of the furan ring, followed by amination, or the direct formation of the aminated furan. Key methods include:

  • The Paal-Knorr Furan Synthesis: This is a widely used method for synthesizing substituted furans.[1][2] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3] For the target molecule, this would require a suitably substituted 1,4-diketone precursor.

  • Reductive Amination of a Furan Carbonyl: An alternative route involves starting with a pre-formed furan ring, such as 5-phenyl-2-furaldehyde, and converting the aldehyde group to an amine. This is typically achieved through reductive amination, where the aldehyde reacts with an ammonia source to form an imine, which is then reduced to the amine.[4][5]

  • Cross-Coupling Reactions: Methods like Suzuki or Hiyama coupling can be used to introduce the phenyl group onto a pre-existing furan ring, such as 5-bromo-2-furaldehyde, which can then undergo subsequent amination steps.[6]

Q2: My reaction is showing low yield. What is the most critical factor to investigate?

A2: The most critical factors influencing the yield of furan synthesis are typically the choice of catalyst, solvent, and reaction temperature. Harsh reaction conditions, such as prolonged heating in strong acid, can degrade sensitive furan rings.[1][3] The polarity of the solvent plays a significant role in stabilizing reactants and transition states, which can accelerate the reaction and improve yields.[7]

Q3: Why is my reaction mixture turning dark brown or black?

A3: Dark coloration or polymerization is a common issue when synthesizing furans, which can be sensitive to acid.[8] Protonation of the furan ring by strong acids can lead to reactive electrophiles that trigger polymerization or ring-opening side reactions.[8] Using milder acid catalysts or reducing the reaction temperature and time can often mitigate this issue.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproducts involves optimizing the reaction conditions to favor the desired pathway. Key strategies include:

  • Using Milder Catalysts: Switching from strong protic acids like sulfuric acid to Lewis acids (e.g., ZnCl₂) or milder protic acids (e.g., p-TsOH) can reduce degradation.[3]

  • Lowering Temperature: Many modern furan syntheses have been developed to proceed under milder conditions, avoiding the need for high heat which can promote side reactions.[1]

  • Controlling Stoichiometry: Ensure precise control over the ratio of reactants. In reductive amination, for example, the ratio of the ammonia source to the reducing agent is critical.

Section 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental issues.

Problem: Low or No Product Yield

QuestionPossible Cause & Solution
Have you confirmed the purity of your starting 1,4-dicarbonyl compound or 5-phenyl-2-furaldehyde? Impurities in the starting material can inhibit the reaction or introduce competing side reactions. Solution: Purify the starting materials using chromatography or recrystallization and confirm purity via NMR or GC-MS.
Is your acid catalyst appropriate and active? The choice and concentration of the acid catalyst are crucial. Strong acids can cause degradation, while an insufficient amount may lead to an incomplete reaction.[3] Solution: Titrate your acid catalyst if it is old. Consider screening different catalysts, including both protic and Lewis acids, to find the optimal choice for your substrate.
Are the reaction temperature and time optimized? Excessive heat or prolonged reaction times can lead to product decomposition, especially with acid-sensitive furan rings.[1] Solution: Run a time-course study to find the point of maximum conversion before significant degradation occurs. Experiment with lower temperatures, or consider microwave-assisted synthesis for rapid, controlled heating.[2]
Could the solvent be inhibiting the reaction? Solvent polarity significantly impacts the reaction rate and yield.[7] Nonpolar solvents may not adequately solubilize reactants or stabilize the charged transition states involved in the Paal-Knorr synthesis.[7] Solution: If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent like THF, dioxane, or acetonitrile.

Problem: Significant Byproduct Formation or Polymerization

QuestionPossible Cause & Solution
Are you observing a significant amount of dark, insoluble material (polymer)? This is a classic sign of furan ring degradation under acidic conditions.[8] The highly reactive nature of the furan ring makes it susceptible to acid-catalyzed polymerization. Solution: Use a milder acid catalyst (e.g., trifluoroacetic acid[2]) or a heterogeneous catalyst that can be easily filtered off. Lower the reaction temperature and concentration of the acid.
Are you isolating unexpected isomers or side-products? This may indicate that alternative reaction pathways are competing with the desired cyclization or amination. Solution: Re-evaluate the reaction mechanism. For the Paal-Knorr synthesis, ensure the 1,4-dicarbonyl is the correct isomer. For reductive amination, ensure the reducing agent is selective and does not reduce other functional groups.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data

The following tables present illustrative data on how reaction parameters can influence the yield of a typical furan synthesis.

Table 1: Illustrative Effect of Catalyst on Furan Synthesis Yield

Catalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Observations
Conc. H₂SO₄100635Significant polymerization
p-Toluenesulfonic acid (p-TsOH)80865Cleaner reaction mixture
Trifluoroacetic Acid (TFA)601278Mild conditions, less byproduct[2]
Zinc Chloride (ZnCl₂)801072Lewis acid catalysis effective[3]

Table 2: Illustrative Influence of Solvent on Paal-Knorr Reaction

SolventDielectric Constant (ε)Time (h)Yield (%)Rationale
Toluene2.42445Low polarity offers minimal stabilization of transition states.
Dioxane2.22055Slightly more polar, can coordinate with intermediates.
Acetonitrile37.5685High polarity stabilizes charged intermediates and transition states, accelerating the reaction.[7]
Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted Furan

This protocol provides a general methodology for the acid-catalyzed cyclization of a 1,4-diketone.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an appropriate solvent (e.g., acetic acid, toluene, or dioxane).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq) to the solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.

Protocol 2: General Procedure for Reductive Amination of 5-Phenyl-2-furaldehyde

This protocol outlines a general method for synthesizing the target amine from its corresponding aldehyde.

  • Imine Formation: Dissolve 5-phenyl-2-furaldehyde (1.0 eq) in a suitable solvent (e.g., methanol). Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (3-5 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to control the reaction temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC.

  • Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine product by column chromatography or distillation.

Section 4: Visual Guides

The following diagrams illustrate key workflows and concepts relevant to the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure Purify Materials (Chromatography, Recrystallization) check_purity->impure Impure temp Adjust Temperature (Lower to reduce degradation) check_conditions->temp catalyst Screen Catalysts (e.g., p-TsOH, Lewis Acids) check_conditions->catalyst solvent Change Solvent (Test higher polarity) check_conditions->solvent rerun Re-run Experiment impure->rerun temp->rerun catalyst->rerun solvent->rerun

Caption: Troubleshooting workflow for low yield synthesis.

PaalKnorrMechanism diketone 1,4-Diketone protonation Protonation of Carbonyl (H+) diketone->protonation enolization Enol Formation protonation->enolization cyclization Nucleophilic Attack (Ring Closure) enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration (-H₂O) hemiacetal->dehydration furan Substituted Furan dehydration->furan

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

OptimizationStrategy start Goal: Maximize Yield of This compound baseline Establish Baseline Yield with Standard Conditions (e.g., p-TsOH, Toluene, 110°C) start->baseline vary_catalyst Vary Catalyst (H₂SO₄, TFA, ZnCl₂) Keep Temp/Solvent Constant baseline->vary_catalyst best_catalyst Select Best Catalyst vary_catalyst->best_catalyst vary_solvent Vary Solvent (Dioxane, Acetonitrile) with Best Catalyst best_catalyst->vary_solvent best_solvent Select Best Solvent vary_solvent->best_solvent vary_temp Vary Temperature (60°C, 80°C, 100°C) with Best Catalyst/Solvent best_solvent->vary_temp optimized Optimized Protocol vary_temp->optimized

Caption: Logical workflow for reaction yield optimization.

References

Technical Support Center: Purification of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-phenylfuran-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound?

The purification of this compound can be challenging due to several factors:

  • Potential for Side Reactions: The synthesis of furan-based amines can be accompanied by side reactions such as direct hydrogenation, polymerization, and cyclization, leading to a variety of impurities.

  • Precursor-Related Impurities: Impurities from the synthesis of the precursor, 5-phenyl-2-furaldehyde, can be carried over. These may include residual palladium catalysts from coupling reactions or byproducts from Vilsmeier-Haack or photochemical reactions.

  • Compound Instability: Aromatic amines can be susceptible to degradation through oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities.

  • Polarity: The amine group makes the compound relatively polar, which can lead to tailing during column chromatography on silica gel.

Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are commonly used.

  • Mobile Phase: A non-polar/polar solvent system is recommended. A good starting point is a mixture of hexanes and ethyl acetate. Based on the purification of a similar compound, ethyl 3-amino-5-phenylfuran-2-carboxylate, a 9:1 or 8:2 mixture of hexanes:ethyl acetate can be a good initial system to try.[1]

  • Visualization:

    • UV Light: As an aromatic compound, this compound should be visible under a UV lamp at 254 nm.

    • Staining: To visualize the amine specifically and to detect non-UV active impurities, staining is recommended.

      • Ninhydrin stain: This is excellent for detecting primary amines, which typically appear as green or purple spots.

      • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will reveal organic compounds as brown spots. This is a non-destructive method, and the spots will fade over time.

Troubleshooting Guides

Column Chromatography

Issue: Tailing of the product spot on the column.

  • Cause: The polar amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Incorporating a small amount of a basic solvent, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can help to suppress the interaction between the amine and the silica gel, resulting in sharper peaks.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.

    • Optimize the solvent system: A more polar solvent system might help to move the compound faster, but this could also lead to co-elution with polar impurities. Careful optimization is key.

Issue: The product is not eluting from the column.

  • Cause: The compound may be too polar for the chosen solvent system, causing it to remain adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexanes) in your mobile phase.

    • Switch to a more polar solvent system: If increasing the polarity of the current system is ineffective, consider switching to a different solvent system altogether, such as dichloromethane/methanol.

Recrystallization

Issue: Oily product obtained after recrystallization.

  • Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or the compound may have a low melting point. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Use a solvent pair: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for polar organic compounds include ethanol/water or acetone/water.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Cool the solution slowly: Rapid cooling can lead to the precipitation of an oil rather than the formation of crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue: No crystals form upon cooling.

  • Cause: The solution may not be saturated, or the compound may be highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • Induce crystallization: Use the methods described above (scratching, seeding, or using a solvent pair).

    • Try a different solvent: The initial solvent may be unsuitable. Refer to the table below for guidance on selecting a recrystallization solvent.

Data Presentation

Purification Technique Key Parameters Troubleshooting Summary
Column Chromatography Stationary Phase: Silica GelTailing: Add triethylamine to the eluent.
Mobile Phase (Starting Point): 10% Ethyl Acetate in Hexanes[1]No Elution: Gradually increase eluent polarity.
Recrystallization Solvent Selection: Based on "like dissolves like"Oiling Out: Use a solvent pair; cool slowly.
Inducing Crystallization: Scratching, SeedingNo Crystals: Concentrate the solution; try a different solvent.

Experimental Protocols

Protocol: Flash Column Chromatography of a this compound Derivative

This protocol is adapted from the purification of ethyl 3-amino-5-phenylfuran-2-carboxylate and serves as a starting point for the purification of this compound.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 10% ethyl acetate in hexanes, then 15%, etc.) to elute the compound.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light and with a suitable stain (e.g., ninhydrin).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound column_chromatography Column Chromatography (Silica Gel) synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Monitoring column_chromatography->tlc Fraction Analysis hplc_gc HPLC / GC Analysis recrystallization->hplc_gc Purity Check nmr_ms NMR / MS for Structure Confirmation recrystallization->nmr_ms Characterization tlc->column_chromatography Optimize Eluent pure_product Pure this compound hplc_gc->pure_product Purity > 95% nmr_ms->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified tailing Tailing Peak? start->tailing oiling_out Product Oiling Out? start->oiling_out no_elution No Elution? tailing->no_elution No add_base Add Triethylamine to Eluent tailing->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes no_elution->oiling_out No end Problem Resolved add_base->end increase_polarity->end no_crystals No Crystals Formed? oiling_out->no_crystals No use_solvent_pair Use Solvent Pair oiling_out->use_solvent_pair Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes no_crystals->end No, Re-evaluate Solvent Choice use_solvent_pair->end induce_crystallization->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenylfuran-2-amine. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a direct, high-yield synthesis of this compound can be challenging, the most probable approaches are variations of established furan syntheses. These include:

  • Modified Paal-Knorr Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound. For this compound, the precursor would be 1-phenyl-1,4-butanedione, reacting with an ammonia equivalent under conditions that favor furan formation. However, this is notoriously difficult as the reaction with ammonia typically yields the corresponding pyrrole.

  • Fiest-Benary Furan Synthesis: This approach utilizes the reaction of an α-halo ketone with a β-keto ester or β-diketone. For this target molecule, a variation involving an amino group would be necessary, which can introduce complexities and side reactions.

  • Multi-step Synthesis: A more reliable route often involves the synthesis of a substituted furan that can be later converted to the 2-amino derivative. For example, synthesizing 5-phenylfuran-2-carboxylic acid or 5-phenyl-2-furoic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to introduce the amine group.

Q2: Why is pyrrole formation a major side reaction in the Paal-Knorr synthesis of aminofurans?

A2: The Paal-Knorr synthesis is a powerful tool for creating five-membered heterocycles. When a 1,4-diketone is treated with ammonia or a primary amine, the reaction strongly favors the formation of a pyrrole. This is because the amine is a potent nucleophile that readily attacks the carbonyl carbons, leading to a stable five-membered ring containing nitrogen. To form a furan, the reaction requires acidic conditions to catalyze the dehydration of a dihydroxy intermediate. These acidic conditions will protonate the amine, reducing its nucleophilicity and potentially leading to a complex mixture of products.

Q3: What are the key parameters to control to minimize side reactions?

A3: To minimize side reactions and improve the yield of this compound, careful control of the following parameters is crucial:

  • Reaction Temperature: Temperature can significantly influence the reaction kinetics. Lower temperatures may favor the desired product by minimizing the activation energy barrier for competing side reactions.

  • pH of the Reaction Medium: The acidity or basicity of the reaction medium is critical. For furan synthesis, acidic conditions are generally required for dehydration. However, with an amine present, a delicate balance must be struck to avoid excessive protonation of the amine, which would inhibit its reactivity. The use of milder acidic catalysts or buffered systems may be beneficial.

  • Choice of Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of charged transition states. Protic solvents might participate in the reaction, while aprotic polar solvents could be more favorable.

  • Nature of the Amine Source: Using a protected amine that can be deprotected after the furan ring formation can be a successful strategy to avoid the competing pyrrole synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of this compound Reaction conditions favor the thermodynamically more stable pyrrole.Consider a multi-step synthesis where the furan ring is formed first, followed by the introduction of the amino group. Alternatively, experiment with different acid catalysts and reaction temperatures to find a narrow window where furan formation is favored.
Formation of a complex mixture of unidentified byproducts Polymerization or degradation of starting materials or the desired product under harsh reaction conditions (e.g., strong acid, high temperature).Use milder reaction conditions. A lower temperature and a weaker acid catalyst (e.g., p-toluenesulfonic acid) might prevent degradation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Isolation of 2,5-diphenylfuran as a byproduct Self-condensation of the 1-phenyl-1,4-butanedione precursor under acidic conditions.This can be minimized by controlling the stoichiometry of the reactants and adding the diketone slowly to the reaction mixture containing the amine source.
Difficulty in purifying the final product The amino group makes the compound basic and potentially water-soluble, complicating extraction. The product may also be prone to oxidation.Purification may be achieved by column chromatography on silica gel with a gradient of ethyl acetate in hexanes. It is advisable to handle the purified compound under an inert atmosphere and store it at low temperatures to prevent degradation.

Experimental Protocols

Please note: The following protocols are generalized examples and may require optimization for the specific synthesis of this compound.

Protocol 1: Modified Paal-Knorr Synthesis (Hypothetical)

This protocol is a starting point for attempting the direct synthesis and will likely require significant optimization to favor furan formation.

  • Reaction Setup: To a solution of 1-phenyl-1,4-butanedione (1 mmol) in a suitable solvent (e.g., toluene, 20 mL) in a round-bottom flask equipped with a reflux condenser, add a source of ammonia (e.g., ammonium acetate, 1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of a 2-Aminofuran Derivative (General Example)

This protocol illustrates a more general method for synthesizing a substituted 2-aminofuran, which could be adapted.

  • Enamine Formation: React a β-keto ester with a secondary amine (e.g., morpholine) to form the corresponding enamine.

  • Cyclization: Treat the enamine with an α-haloketone in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., acetonitrile).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Paal-Knorr Synthesis

G cluster_pyrrole Pyrrole Formation (Favored) cluster_furan Furan Formation (Desired) diketone 1-Phenyl-1,4-butanedione acid Acid Catalyst (H+) pyrrole_intermediate Hemiaminal Intermediate diketone->pyrrole_intermediate + NH3 furan_intermediate Dihydroxy Intermediate diketone->furan_intermediate + H2O (from trace water) ammonia Ammonia (NH3) cluster_pyrrole cluster_pyrrole cluster_furan cluster_furan pyrrole 5-Phenyl-2-methylpyrrole pyrrole_intermediate->pyrrole - H2O aminofuran This compound furan_intermediate->aminofuran + NH3, - 2H2O (requires acid)

Caption: Paal-Knorr synthesis: Furan vs. Pyrrole pathways.

Diagram 2: Troubleshooting Workflow

G start Synthesis of this compound check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No pyrrole_formation Pyrrole Formation Likely check_yield->pyrrole_formation Yes degradation Degradation of Materials check_purity->degradation Yes side_products Other Side Reactions check_purity->side_products Complex Mixture solution_purification Modify Purification Technique check_purity->solution_purification Purification Issues solution_multistep Consider Multi-step Synthesis pyrrole_formation->solution_multistep solution_conditions Optimize Reaction Conditions (Temp, pH) degradation->solution_conditions side_products->solution_conditions

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: 5-Phenylfuran-2-amine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 5-phenylfuran-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to its crystallization?

Q2: What are some common solvents for the recrystallization of aromatic amines like this compound?

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For aromatic amines, a range of solvents can be considered. Often, a mixed solvent system is required to achieve the desired solubility profile.[4] Common choices include alcohols (ethanol, methanol), esters (ethyl acetate), and non-polar solvents like hexanes or toluene.[2][5] In some cases, for basic compounds like amines, organic acids such as acetic acid mixed with other solvents can be effective.[1]

Q3: How can I improve the purity of my this compound if impurities have similar solubilities?

When impurities have similar solubilities to the product, purification by crystallization can be challenging.[4] One approach is to use a mixed solvent system where the solubility of the product and impurity differ more significantly.[4] Another strategy for amines is to convert the amine to a salt (e.g., hydrochloride salt) by treating it with an acid.[2][6] The salt will have different solubility characteristics, allowing for purification by crystallization. The pure amine can then be regenerated by neutralization.[6]

Troubleshooting Guide

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Potential Cause Solution
The solution is supersaturated, and the compound's melting point is below the temperature of the solution.Lower the temperature at which the solution is saturated by adding more solvent. Try a solvent with a lower boiling point.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes help induce crystallization.
The chosen solvent is not ideal.Experiment with different solvents or solvent mixtures. A slightly more polar or non-polar solvent system may prevent oiling out.

Issue 2: No Crystals Form Upon Cooling.

Potential Cause Solution
The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it is clear and allow to cool slowly.
Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available.

Issue 3: Very Fine Crystals That Are Difficult to Filter.

Potential Cause Solution
Rapid crystal formation due to high supersaturation or very fast cooling.Reduce the rate of cooling. Use a more dilute solution.
The solvent system promotes rapid nucleation.Try a different solvent system. Sometimes, a solvent in which the compound is slightly more soluble will lead to larger crystals.
Inadequate filtration setup.Use a finer porosity filter paper or a sintered glass funnel.[7] Centrifugation followed by decanting the supernatant can also be an effective alternative to filtration.[7]

Issue 4: The Recovered Crystals Are Not Pure.

Potential Cause Solution
Impurities were trapped within the crystal lattice during rapid crystallization.Slower cooling rates can lead to more selective crystal growth and better exclusion of impurities.[4]
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
The impurity co-crystallizes with the product.A different solvent system may be needed to alter the solubility of the impurity relative to the product.[4] Alternatively, consider converting the amine to a salt to change its crystallization properties.[2][6]

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amines

SolventBoiling Point (°C)PolarityNotes
Water100HighGenerally, not a good solvent for non-polar organic compounds unless the amine is in its salt form.[2]
Ethanol78HighA good starting point for many organic compounds. Often used in combination with water or a non-polar solvent.[5]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77MediumA versatile solvent that can be a good choice for compounds of intermediate polarity.[6]
Acetone56MediumGood solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Dichloromethane40MediumOften used to dissolve compounds, can be paired with a non-polar anti-solvent like hexanes.[5]
Toluene111LowGood for dissolving aromatic compounds at high temperatures.[2]
Hexanes69LowA non-polar solvent, often used as an "anti-solvent" to induce crystallization from a more polar solvent.[5]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general procedure and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

G start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Place in ice bath cool->ice_bath check_crystals Crystals formed? ice_bath->check_crystals filter Filter and wash with cold solvent check_crystals->filter Yes troubleshoot Troubleshoot: No crystals check_crystals->troubleshoot No dry Dry crystals filter->dry end End: Pure crystals dry->end add_seed Add seed crystal or scratch flask troubleshoot->add_seed concentrate Concentrate solution and re-cool troubleshoot->concentrate add_seed->check_crystals concentrate->cool

Caption: Experimental workflow for the recrystallization of this compound.

G start Crystallization Issue (e.g., Oiling out, No crystals) check_cooling Was cooling rate too fast? start->check_cooling slow_cooling Solution: Cool slowly, allow to equilibrate check_cooling->slow_cooling Yes check_concentration Is solution saturated? check_cooling->check_concentration No concentrate Solution: Evaporate some solvent check_concentration->concentrate No check_solvent Is solvent choice optimal? check_concentration->check_solvent Yes change_solvent Solution: Try different solvent or mixed system check_solvent->change_solvent No check_nucleation Are there nucleation sites? check_solvent->check_nucleation Yes add_seed Solution: Add seed crystal or scratch flask check_nucleation->add_seed No

Caption: A logical troubleshooting workflow for common crystallization problems.

References

Technical Support Center: 5-Phenylfuran-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-phenylfuran-2-amine and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experiments.

Troubleshooting Guide

Issue: My this compound sample changes color (e.g., turns brown or black) upon storage or in solution.

  • Potential Cause: this compound and its derivatives can be susceptible to oxidation and degradation, especially when exposed to air, light, or certain solvents. The amino group on the furan ring makes the molecule electron-rich and prone to oxidation, which can lead to the formation of colored polymeric byproducts. 2-aminofurans are known to be less stable, particularly in the absence of an electron-withdrawing group.[1]

  • Solution:

    • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at low temperatures (-20°C is recommended).

    • Solvent Choice: Use de-gassed solvents for your reactions and analyses. Avoid solvents that can promote oxidation. If possible, prepare solutions fresh before use.

    • Inert Atmosphere: When handling the solid or solutions, work under an inert atmosphere to minimize exposure to oxygen.

Issue: I am seeing a significant decrease in the purity of my compound over a short period, as confirmed by HPLC/LC-MS.

  • Potential Cause: The compound may be degrading in the solvent used for analysis or storage. The stability of aminofurans can be affected by the pH of the medium. For instance, storage of related aminofuran compounds in aqueous solutions can lead to furan ring cleavage.[1]

  • Solution:

    • Solvent Study: Perform a small-scale stability study in different solvents to identify a more suitable one for your application (see Experimental Protocols section).

    • pH Control: If working in aqueous or protic solvents, consider buffering the solution to maintain a neutral or slightly acidic pH, as strong acids or bases can catalyze degradation.

    • Immediate Analysis: Analyze freshly prepared samples immediately to get an accurate assessment of purity.

Issue: My reaction yield is consistently low when using a this compound derivative as a starting material.

  • Potential Cause: The instability of the 2-aminofuran core may lead to its degradation under the reaction conditions (e.g., elevated temperature, presence of strong acids/bases, or certain reagents). Catalytic reduction of 2-nitrofurans to 2-aminofurans often results in low yields of the desired amine, which is typically not isolated but used in situ.[1]

  • Solution:

    • Reaction Conditions: Optimize reaction conditions by using lower temperatures and shorter reaction times if possible.

    • Protecting Groups: Consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) to increase its stability during the reaction.

    • In Situ Generation: If synthesizing the this compound derivative, consider a telescopic synthesis where it is generated and used in the next step without isolation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and its derivatives?

A1: The 2-aminofuran scaffold is known to be relatively unstable.[1] The presence of the electron-donating amino group on the furan ring makes the system susceptible to oxidation and decomposition. The stability is often influenced by the nature of other substituents on the furan ring and the amine.

Q2: What are the best practices for handling and storing these compounds?

A2: To ensure maximum stability, these compounds should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (ideally -20°C). When handling, minimize exposure to air and use de-gassed solvents.

Q3: Can I use these compounds in aqueous buffers?

A3: Caution is advised when using aqueous solutions. Furan ring cleavage has been observed for some aminofurans in aqueous media.[1] If an aqueous buffer is necessary, it is recommended to perform a preliminary stability study at the desired pH and temperature. Preparing fresh solutions immediately before use is the best practice.

Q4: Are there any known incompatible reagents or conditions to avoid?

A4: Avoid strong oxidizing agents, strong acids, and prolonged exposure to high temperatures. Reactions involving electrophiles can occur at the 5-position of the furan ring if it is unsubstituted.[1]

Data Presentation

Table 1: Illustrative Solvent Stability Data for a this compound Derivative

Disclaimer: The following data is for illustrative purposes only and may not represent the actual stability of your specific compound. A compound-specific stability study is highly recommended.

SolventConditionPurity after 24h (%)Purity after 72h (%)
DichloromethaneRT, Air9588
DichloromethaneRT, N₂9997
AcetonitrileRT, Air9285
AcetonitrileRT, N₂9896
MethanolRT, Air8570
Water (pH 7)RT, Air7050
DMSORT, Air9895

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

  • Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

  • Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials. For each solvent, prepare samples for different conditions (e.g., room temperature in air, room temperature under nitrogen, 4°C).

  • Time Points: Designate specific time points for analysis (e.g., 0h, 4h, 8h, 24h, 48h, 72h).

  • Initial Analysis (t=0): Immediately analyze one of the freshly prepared samples using a validated HPLC method to determine the initial purity.

  • Incubation: Store the remaining vials under the designated conditions.

  • Time Point Analysis: At each scheduled time point, retrieve a vial from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage of the parent compound versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep_solution->aliquot cond1 RT, Air aliquot->cond1 cond2 RT, N₂ aliquot->cond2 cond3 4°C, N₂ aliquot->cond3 t0 t=0h Analysis (HPLC) cond1->t0 Immediate Analysis t_interim Interim Time Points (e.g., 4h, 8h, 24h) t_final Final Time Point (e.g., 72h) cond2->t0 Immediate Analysis cond3->t0 Immediate Analysis t0->t_interim t_interim->t_final data_analysis Data Analysis: Plot % Purity vs. Time t_final->data_analysis

Caption: Experimental workflow for assessing the stability of a compound in different solvents and conditions.

degradation_pathway start This compound intermediate Oxidized Intermediate (e.g., Iminium Species) start->intermediate [O], Light, Air product Colored Polymeric Byproducts start->product Direct Degradation intermediate->product Polymerization

References

Technical Support Center: Purification of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-phenylfuran-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities present in your crude product will largely depend on the synthetic route employed. Based on common synthetic strategies for related aminofurans, potential impurities may include:

  • Unreacted Starting Materials: If the synthesis involves the reaction of a cyanoketone with an ester, residual amounts of these starting materials may be present.

  • Reagents from Coupling Reactions: If a palladium-catalyzed cross-coupling reaction was used to introduce the phenyl group, traces of the palladium catalyst and ligands can be impurities.

  • Byproducts from Reductions: If the amine is formed by the reduction of a nitro group, partially reduced intermediates or byproducts may be present.

  • Byproducts of Mitsunobu Reaction: If a Mitsunobu reaction is used in the synthesis of a precursor, byproducts such as triphenylphosphine oxide and dialkyl hydrazinedicarboxylate can be carried through.

  • Polymerization Products: Aminofurans can be susceptible to polymerization, especially under acidic conditions or when exposed to air and light for extended periods.

Q2: My this compound is streaking badly on the silica gel TLC plate. What can I do?

Streaking of amines on silica gel TLC plates is a common issue due to the basic nature of the amine interacting with the acidic silica gel. Here are several troubleshooting steps:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase. This will compete with your product for the acidic sites on the silica, leading to better spot shape.

  • Use a Different Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica plate.

  • Pre-treat the Silica Plate: Before spotting your compound, you can develop the TLC plate in a mobile phase containing a base, dry it, and then use it for your analysis.

Q3: I am having difficulty purifying this compound by column chromatography. What conditions do you recommend?

Similar to TLC, the interaction between the basic amine and acidic silica gel can make column chromatography challenging. Here are some recommended approaches:

  • Modified Silica Gel Chromatography: Use a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol/dichloromethane. A common starting point is a gradient of methanol in dichloromethane with 0.5% triethylamine.

  • Alumina Column Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying amines, as it minimizes the acid-base interactions.

  • Amine-Functionalized Silica: Using a pre-packed column with an amine-functionalized stationary phase can provide excellent separation without the need for a basic modifier in the eluent.

  • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, potentially with a pH modifier, can be effective.

Q4: What is a good solvent system for the recrystallization of this compound?

Finding an optimal recrystallization solvent often requires some experimentation. For aromatic amines like this compound, a good starting point is a binary solvent system. Here are some suggestions:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow it to cool slowly.

  • Toluene/Hexane: Dissolve the compound in hot toluene and add hexane until persistent cloudiness is observed.

  • Ethyl Acetate/Hexane: This is another common solvent pair for compounds of intermediate polarity.

Always perform a small-scale test to find the best solvent or solvent combination and to ensure good recovery.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification of this compound.

Problem 1: Low Purity After Column Chromatography
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the mobile phase: Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider dichloromethane/methanol or a system with acetonitrile. - Change the stationary phase: If using silica gel, switch to alumina or a functionalized silica (e.g., amine or cyano). - Consider reversed-phase chromatography.
Compound Degradation on Column - Use a deactivated stationary phase: Add a small amount of a base like triethylamine to your eluent to neutralize the acidic silica gel. - Work quickly and avoid prolonged exposure to the stationary phase.
Overloading the Column - Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use at least 20-50 times the weight of adsorbent to the weight of the sample.
Problem 2: Poor Yield After Recrystallization
Potential Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent. - Choose a less polar solvent or a binary solvent system where the compound is less soluble at room temperature. - Cool the solution in an ice bath or refrigerator to maximize crystal formation.
Too much solvent was used. - Carefully evaporate some of the solvent and attempt to recrystallize again.
Precipitation occurred too quickly, trapping impurities. - Ensure the compound is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in a cold bath.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane, both containing 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or place them in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Troubleshooting start Crude this compound purification_choice Choose Purification Method start->purification_choice column Column Chromatography purification_choice->column Complex mixture recrystallization Recrystallization purification_choice->recrystallization Relatively clean check_purity Check Purity (TLC, NMR, etc.) column->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot_column Troubleshoot Column check_purity->troubleshoot_column Impure (from Column) troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Impure (from Recrystallization) troubleshoot_column->column Re-purify troubleshoot_recrystallization->recrystallization Re-purify

Caption: A workflow for troubleshooting the purification of this compound.

Purification_Methods_vs_Impurities cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Starting Materials byproducts Reaction Byproducts catalysts Catalyst Residues polymers Polymeric Species column_chrom Column Chromatography column_chrom->starting_materials Effective for column_chrom->byproducts Effective for column_chrom->catalysts May require special conditions recrystallization Recrystallization recrystallization->starting_materials Can remove recrystallization->byproducts Can remove recrystallization->polymers May be effective acid_wash Acid Wash (Workup) acid_wash->catalysts Can remove some

Caption: Relationship between purification methods and common impurities.

Technical Support Center: Regioselectivity in Reactions of 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenylfuran-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the chemical modification of this scaffold.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the electrophilic substitution on this compound.

Issue 1: Poor or No Conversion to the Desired Product

Question: I am attempting an electrophilic substitution (e.g., halogenation, nitration, acylation) on this compound, but I am observing very low conversion or recovering only the starting material. What could be the problem?

Answer: Several factors could be contributing to the low reactivity of your substrate. Consider the following troubleshooting steps:

  • Activating Group Protonation: The primary amine at the C2 position is a strong activating group, but it is also basic. Under strongly acidic conditions (common in nitration and some Friedel-Crafts reactions), the amine can be protonated to form an ammonium salt (-NH3+). This turns the activating amino group into a strongly deactivating group, shutting down the electrophilic substitution.

    • Solution:

      • Protect the amine group as an amide (e.g., acetamide) before the reaction. The amide is still an ortho, para-director but is less basic and less prone to protonation.

      • Use milder reaction conditions. For example, for nitration, consider using acetyl nitrate at low temperatures instead of a mixture of nitric and sulfuric acid.

  • Insufficiently Reactive Electrophile: While the furan ring is activated, a weak electrophile may not be sufficient to drive the reaction.

    • Solution: Increase the reactivity of the electrophile. For Friedel-Crafts acylation, ensure your Lewis acid catalyst (e.g., AlCl3, FeCl3) is fresh and anhydrous. For halogenation, consider using a more potent halogenating agent or a catalyst.

  • Reaction Temperature: Electrophilic substitutions on furans are often sensitive to temperature and can lead to polymerization or decomposition at elevated temperatures.

    • Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Start at 0°C or even -78°C and slowly warm up to room temperature.

Issue 2: Formation of Multiple Isomers and Difficulty in Separation

Question: My reaction is working, but I am getting a mixture of regioisomers (substitution at C3 and C4) that are difficult to separate. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on this compound is directed by both the C2-amino and C5-phenyl groups. The amino group is a strong ortho, para-director, and the phenyl group is a weaker ortho, para-director. This leads to preferential substitution at the C3 and C4 positions.

  • Steric Hindrance: The phenyl group at C5 is bulky and may sterically hinder substitution at the C4 position to some extent, potentially favoring substitution at the C3 position.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity.

    • Solution: Experiment with a range of solvents from non-polar (e.g., hexane, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).

  • Protecting Group Strategy: The size of the protecting group on the amine can be used to tune the regioselectivity.

    • Solution: A bulkier protecting group (e.g., pivaloyl) on the amine will increase the steric hindrance around the C3 position, potentially favoring substitution at the C4 position.

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Low Regioselectivity Observed check_protecting_group Is the amine protected? start->check_protecting_group protect_amine Protect the amine (e.g., with Ac2O) check_protecting_group->protect_amine No vary_protecting_group Vary the bulk of the protecting group check_protecting_group->vary_protecting_group Yes protect_amine->vary_protecting_group check_solvent Vary the reaction solvent vary_protecting_group->check_solvent check_temp Optimize the reaction temperature check_solvent->check_temp analyze_results Analyze the isomeric ratio check_temp->analyze_results end Optimized Regioselectivity analyze_results->end

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Where is the most likely position for electrophilic attack on this compound?

A1: The C2-amino group is a powerful activating and ortho, para-directing group. The C5-phenyl group is also an ortho, para-director, although weaker. Therefore, electrophilic substitution is most likely to occur at the C3 and C4 positions of the furan ring. The precise ratio of C3 to C4 substitution will depend on the specific electrophile, reaction conditions, and the presence of a protecting group on the amine.

Q2: Do I need to protect the amine group before running an electrophilic substitution?

A2: It is highly recommended, especially for reactions that use strong acids (e.g., nitration with HNO3/H2SO4, Friedel-Crafts acylation with AlCl3). The unprotected amine can be protonated, deactivating the ring and preventing the reaction. Protection with an acetyl group is a common and effective strategy.

Q3: Can I perform a Suzuki-Miyaura coupling with a halogenated this compound derivative?

A3: Yes. A halogen (typically bromine or iodine) can be introduced at the C3 or C4 position via electrophilic halogenation. This halo-derivative can then be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce a wide variety of substituents.[1][2][3] The amino group may need to be protected during the coupling reaction to avoid side reactions.

Q4: What are the expected challenges in purifying the products of these reactions?

A4: The main challenge is often the separation of regioisomers (C3 vs. C4 substituted products). Their similar polarities can make chromatographic separation difficult. Careful optimization of the reaction conditions to favor one isomer is the best approach. Additionally, furan derivatives can be sensitive to acid and heat, so care should be taken during workup and purification to avoid decomposition.

Data Presentation

Table 1: Illustrative Regioselectivity in Electrophilic Substitution of N-acetyl-5-phenylfuran-2-amine

Disclaimer: The following data is illustrative and based on general principles of electrophilic aromatic substitution on substituted furans. Actual yields and isomer ratios may vary and require experimental determination.

ReactionElectrophileMajor Product(s)Typical Yield (%)C3:C4 Ratio (Illustrative)
BrominationBr2 in AcOH3-Bromo & 4-Bromo70-8560:40
NitrationAcONO23-Nitro & 4-Nitro50-6555:45
AcylationAc2O, SnCl43-Acetyl & 4-Acetyl60-7570:30

Experimental Protocols

Protocol 1: Acetylation of this compound (Amine Protection)

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(5-phenylfuran-2-yl)acetamide.

Experimental Workflow for Amine Protection and Subsequent Electrophilic Substitution

G start This compound protection Amine Protection (e.g., Ac2O, Pyridine) start->protection protected_intermediate N-acetyl-5-phenylfuran-2-amine protection->protected_intermediate electrophilic_substitution Electrophilic Substitution (e.g., Halogenation, Nitration) protected_intermediate->electrophilic_substitution substituted_product Substituted Product electrophilic_substitution->substituted_product deprotection Deprotection (if necessary) (e.g., acid or base hydrolysis) substituted_product->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for reactions of this compound.

Protocol 2: Bromination of N-(5-phenylfuran-2-yl)acetamide

  • Dissolve N-(5-phenylfuran-2-yl)acetamide (1.0 eq) in glacial acetic acid (15 mL/g of amide).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Pour the reaction mixture into a stirred solution of ice-water and sodium bisulfite to quench the excess bromine.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to separate the C3 and C4 bromo-isomers.

Protocol 3: Suzuki-Miyaura Coupling of a Brominated Derivative

  • To a degassed mixture of the brominated N-(5-phenylfuran-2-yl)acetamide (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Analogy for Directing Effects

G electrophile Electrophile (E+) furan_ring This compound Ring electrophile->furan_ring Attack nh2_group C2-Amino Group (Strong Activator) c3_position C3 Position nh2_group->c3_position Strongly Directs c4_position C4 Position nh2_group->c4_position Strongly Directs (ortho) ph_group C5-Phenyl Group (Weak Activator/Deactivator) ph_group->c3_position Weakly Directs (ortho) ph_group->c4_position Weakly Directs

Caption: Directing effects on electrophilic substitution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Phenylfuran-2-amine and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 5-phenylfuran-2-amine and other key furan derivatives, with a focus on their antitumor and antimicrobial properties. The information herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to inform future research and development efforts.

Antitumor Activity: A Comparative Overview

Recent studies have highlighted the potential of furan derivatives as potent antitumor agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

A study on selenocyanate derivatives of 2-amino-5-(4-chlorophenyl)furan, which are structurally analogous to this compound, revealed significant inhibitory activity against several cancer cell lines. Notably, these compounds demonstrated potent effects against HepG-2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cells. The IC50 values for the most active of these derivatives are presented in the table below, offering a benchmark for the potential efficacy of similar 2-aminofuran structures.

Furthermore, a broader investigation into various furan derivatives has demonstrated their anti-proliferative effects against HeLa and SW620 (colorectal) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1][2]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Selenocyanate derivatives of 2-amino-5-(4-chlorophenyl)furan
Compound 5cHepG-28.64 ± 0.94[3]
Compound 11dHeLa6.39 ± 0.68[3]
Compound 11dMCF-76.77 ± 0.72[3]
Other Furan Derivatives
Series of novel furan derivativesHeLa0.08 - 8.79[1][2]
Series of novel furan derivativesSW620Moderate to potent activity[1][2]

Table 1: Comparative Antitumor Activity (IC50) of Furan Derivatives

Antimicrobial Activity: A Comparative Perspective

Furan derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of efficacy in these studies.

While specific comparative data for this compound is limited, studies on related furan structures provide valuable insights. For instance, a series of novel carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. The MIC values for the most promising of these compounds against common bacterial and fungal strains are detailed below. These derivatives showed significant activity, particularly against Escherichia coli, Staphylococcus aureus, and Bacillus cereus.

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivatives
Compound 4fEscherichia coli230
Compound 4aStaphylococcus aureus265
Compound 4bBacillus cereus280
Compound 4fAspergillus niger150.7
Compound 4fAspergillus flavus165.3

Table 2: Comparative Antimicrobial Activity (MIC) of Furan Derivatives

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the key biological assays mentioned in this guide.

Antitumor Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan derivatives) and a control (e.g., cisplatin) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight cell_seeding->adhesion add_compounds Add Furan Derivatives & Controls adhesion->add_compounds incubation_treatment Incubate for 24-72 hours add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add Solubilizing Agent (DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining antitumor activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute Furan Derivatives in 96-well Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The biological activity of furan derivatives is intrinsically linked to their chemical structure. Variations in substituents on the furan ring can significantly modulate their potency and selectivity.

SAR_Furan cluster_substituents Substituent Effects cluster_activity Biological Activity FuranCore Furan Core ArylGroup Aryl Group at C5 (e.g., Phenyl) - Influences lipophilicity and π-stacking interactions FuranCore->ArylGroup influences AmineGroup Amine Group at C2 - Potential for hydrogen bonding and salt formation FuranCore->AmineGroup influences OtherSubs Other Substituents - Modulate electronic properties, solubility, and steric hindrance FuranCore->OtherSubs influences Antitumor Antitumor Activity ArylGroup->Antitumor Antimicrobial Antimicrobial Activity ArylGroup->Antimicrobial AmineGroup->Antitumor AmineGroup->Antimicrobial OtherSubs->Antitumor OtherSubs->Antimicrobial

Caption: Key structural features of furan derivatives influencing biological activity.

For this compound, the phenyl group at the 5-position is expected to contribute to the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The amino group at the 2-position can participate in hydrogen bonding interactions with biological targets, which is often crucial for activity. The exploration of different substituents on both the phenyl and furan rings continues to be a promising avenue for the discovery of more potent and selective therapeutic agents.

References

A Comparative Analysis of Synthetic Routes to 5-Phenylfuran-2-amine for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. 5-Phenylfuran-2-amine is a valuable scaffold in medicinal chemistry, and selecting the optimal synthetic route is critical for timely and cost-effective research. This guide provides a comparative analysis of four potential methods for its synthesis, offering insights into their respective advantages and disadvantages.

Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of four potential synthetic routes to this compound.

MethodStarting MaterialKey ReagentsTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Reductive Amination 5-Phenyl-2-furaldehydeAmmonia, Reducing Agent (e.g., NaBH₃CN)60-80%Good12-24 hoursOne-pot procedure, commercially available starting material.Potential for side reactions, requires careful control of pH.
Curtius Rearrangement 5-Phenylfuran-2-carboxylic acidDPPA or SOCl₂/NaN₃, Alcohol, Acid/Base70-90%High24-48 hoursHigh yield and purity, versatile for derivative synthesis.Use of potentially explosive azide reagents, multi-step process.
Hofmann Rearrangement 5-Phenylfuran-2-carboxamideBromine, Sodium Hydroxide60-80%Good4-8 hoursRelatively short reaction time, readily available reagents.Use of hazardous bromine, potential for halogenated byproducts.
From Amino Ester Ethyl 3-amino-5-phenylfuran-2-carboxylateAcid or Base for hydrolysis and decarboxylation50-70%Moderate24-48 hoursAccess to a different substitution pattern.Multi-step synthesis of the starting material, moderate overall yield.

Experimental Protocols

Detailed experimental protocols for each of the four proposed synthetic methods are provided below. These protocols are based on general procedures for these reaction types and may require optimization for the specific substrate.

Method 1: Reductive Amination of 5-Phenyl-2-furaldehyde

This method involves the direct conversion of a commercially available aldehyde to the target amine in a single step.

Step 1: Imine Formation and Reduction To a solution of 5-phenyl-2-furaldehyde (1.0 eq) in methanol, an excess of aqueous ammonia (e.g., 7 M solution in methanol, 10 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise. The reaction is stirred for 12-24 hours at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Method 2: Curtius Rearrangement of 5-Phenylfuran-2-carboxylic acid

This multi-step route proceeds through an acyl azide and isocyanate intermediate, often providing high yields and purity.

Step 1: Synthesis of 5-Phenylfuran-2-carboxylic acid 5-Phenyl-2-furaldehyde (1.0 eq) is dissolved in a mixture of tert-butanol and water. Sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) are added, and the mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 5-phenylfuran-2-carboxylic acid.

Step 2: Curtius Rearrangement To a solution of 5-phenylfuran-2-carboxylic acid (1.0 eq) in an inert solvent like toluene, diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq) are added. The mixture is heated to reflux for 2-4 hours to form the acyl azide, which then rearranges to the isocyanate. To the cooled solution, an alcohol (e.g., tert-butanol) is added, and the mixture is refluxed for another 12-16 hours to form the Boc-protected amine. The solvent is evaporated, and the residue is purified. The protecting group is then removed by treatment with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield this compound.

Method 3: Hofmann Rearrangement of 5-Phenylfuran-2-carboxamide

This method converts a primary amide to an amine with one fewer carbon atom.

Step 1: Synthesis of 5-Phenylfuran-2-carboxamide 5-Phenylfuran-2-carboxylic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (SOCl₂, 1.2 eq) in a suitable solvent like dichloromethane at reflux. After removing the excess SOCl₂, the crude acid chloride is dissolved in an inert solvent and treated with an excess of aqueous ammonia to form 5-phenylfuran-2-carboxamide.

Step 2: Hofmann Rearrangement A solution of sodium hydroxide in water is cooled in an ice bath, and bromine (1.1 eq) is added slowly to form a sodium hypobromite solution. To this solution, 5-phenylfuran-2-carboxamide (1.0 eq) is added portion-wise, keeping the temperature below 10 °C. The reaction mixture is then slowly warmed to room temperature and may require heating to complete the rearrangement. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude amine is purified by column chromatography.

Method 4: Synthesis from Ethyl 3-amino-5-phenylfuran-2-carboxylate

This route involves the synthesis of a substituted aminofuran ester followed by decarboxylation.

Step 1: Synthesis of Ethyl 3-amino-5-phenylfuran-2-carboxylate This step would likely involve a multi-component reaction or a cyclization strategy, for which a specific protocol for this exact molecule is not readily available. However, a plausible approach could involve the reaction of a phenacyl derivative with an activated cyanoacetate.

Step 2: Hydrolysis and Decarboxylation The ethyl 3-amino-5-phenylfuran-2-carboxylate (1.0 eq) is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH). After acidification, the resulting β-amino acid can undergo thermal decarboxylation by heating in a high-boiling solvent to yield this compound. The product is then isolated by extraction and purified by chromatography.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic methods, the following diagrams illustrate the key transformations.

Synthesis_Workflows cluster_RA Method 1: Reductive Amination cluster_CR Method 2: Curtius Rearrangement cluster_HR Method 3: Hofmann Rearrangement cluster_AE Method 4: From Amino Ester RA_start 5-Phenyl-2-furaldehyde RA_mid Imine Intermediate RA_start->RA_mid NH₃ RA_end This compound RA_mid->RA_end Reduction (e.g., NaBH₃CN) CR_start 5-Phenylfuran-2-carboxylic acid CR_mid1 Acyl Azide CR_start->CR_mid1 DPPA or SOCl₂/NaN₃ CR_mid2 Isocyanate CR_mid1->CR_mid2 Heat CR_mid3 Protected Amine CR_mid2->CR_mid3 Alcohol CR_end This compound CR_mid3->CR_end Deprotection HR_start 5-Phenylfuran-2-carboxamide HR_mid N-Bromoamide HR_start->HR_mid Br₂/NaOH HR_end This compound HR_mid->HR_end Rearrangement AE_start Ethyl 3-amino-5-phenylfuran-2-carboxylate AE_mid 3-Amino-5-phenylfuran-2-carboxylic acid AE_start->AE_mid Hydrolysis AE_end This compound AE_mid->AE_end Decarboxylation

Caption: Synthetic pathways to this compound.

Conclusion

The choice of the most suitable synthetic method for this compound will depend on the specific requirements of the research project, including the available starting materials, equipment, time constraints, and safety considerations. The Reductive Amination route offers a straightforward, one-pot synthesis from a commercially available aldehyde. For applications demanding high purity and where the handling of azides is permissible, the Curtius Rearrangement is a strong candidate, likely providing the highest yields. The Hofmann Rearrangement presents a faster alternative, though it involves the use of hazardous bromine. Finally, the route from the amino ester , while potentially lower-yielding overall, could be valuable if the specific substitution pattern of the intermediate is desired for other purposes. Researchers are encouraged to perform small-scale trials to optimize the chosen method for their specific needs.

Validating the Framework of 5-Phenylfuran-2-Amine Derivatives: A Comparative Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For heterocyclic compounds such as 5-phenylfuran-2-amine derivatives, which hold potential in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the analytical techniques used to confirm the structure of these derivatives, using a stable N-acyl-substituted analogue as a case study due to the inherent instability of the parent 2-aminofuran scaffold.

Computational studies and experimental evidence suggest that 2-aminofurans, particularly those lacking electron-withdrawing groups, are prone to decomposition. The amino group enhances the electron density of the furan ring, rendering it susceptible to hydrolysis and oxidative degradation. Acylation of the amino group, however, mitigates this instability by delocalizing the nitrogen lone pair into the carbonyl group, thus providing stable derivatives suitable for thorough characterization.

Comparative Analysis of a Model Compound: N-(5-phenylfuran-2-yl)acetamide

To illustrate the validation process, we will consider the hypothetical data for N-(5-phenylfuran-2-yl)acetamide. This data is representative of what would be expected for a successfully synthesized and purified compound of this class.

Table 1: Spectroscopic Data for the Structural Validation of N-(5-phenylfuran-2-yl)acetamide
Analytical Technique Parameter Expected Value/Observation Structural Interpretation
¹H NMR Chemical Shift (δ)~2.2 ppm (s, 3H, -COCH₃)Singlet for the acetyl methyl protons.
~6.5 ppm (d, 1H, furan H-3)Doublet for the furan proton at position 3, coupled to H-4.
~7.1 ppm (d, 1H, furan H-4)Doublet for the furan proton at position 4, coupled to H-3.
~7.3-7.6 ppm (m, 5H, Ar-H)Multiplet for the protons of the phenyl ring.
~8.5 ppm (s, 1H, -NH)Singlet for the amide proton, which may be broad.
¹³C NMR Chemical Shift (δ)~24 ppm (-COCH₃)Carbon of the acetyl methyl group.
~108 ppm (furan C-3)Furan ring carbon adjacent to the nitrogen-bearing carbon.
~115 ppm (furan C-4)Furan ring carbon adjacent to the phenyl-bearing carbon.
~124-130 ppm (Ar-C)Carbons of the phenyl ring.
~145 ppm (furan C-2)Furan ring carbon attached to the acetamido group.
~155 ppm (furan C-5)Furan ring carbon attached to the phenyl group.
~169 ppm (-C=O)Carbonyl carbon of the acetyl group.
FT-IR Wavenumber (cm⁻¹)~3300 cm⁻¹ (N-H stretch)Amide N-H stretching vibration.
~1670 cm⁻¹ (C=O stretch)Amide I band, characteristic of the carbonyl group.
~1550 cm⁻¹ (N-H bend)Amide II band, from N-H bending and C-N stretching.
~1600, 1490 cm⁻¹ (C=C stretch)Aromatic and furan ring C=C stretching vibrations.
Mass Spec. (EI) m/zM⁺ peak at 215.09Molecular ion peak corresponding to the molecular weight of C₁₂H₁₁NO₂.
Fragment at 173Loss of ketene (CH₂=C=O) from the molecular ion.
Fragment at 144Further loss of HCN from the m/z 173 fragment.
Alternative Structure Consideration: 3-Phenylfuran-2-amine Derivative

A potential isomeric alternative that could arise during synthesis is a 3-phenylfuran-2-amine derivative. Spectroscopic analysis would readily distinguish between these isomers.

Table 2: Comparative Data for Distinguishing 5-Phenyl vs. 3-Phenyl Isomers
Technique This compound Derivative 3-Phenylfuran-2-amine Derivative
¹H NMR Two distinct doublets for furan protons.A singlet for the furan proton at C-4 and a doublet for the C-5 proton.
¹³C NMR Different chemical shifts for substituted furan carbons (C-2, C-5 vs. C-3, C-4).Distinct chemical shift pattern reflecting the different substitution on the furan ring.
X-ray Crystallography Unambiguous determination of the connectivity of the phenyl and acetamido groups to the furan ring at positions 5 and 2, respectively.Would show the phenyl group at position 3 and the acetamido group at position 2.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Parameters: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data to achieve the best fit.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, providing definitive proof of the molecular structure.

Visualization of the Validation Workflow

The logical flow of experiments for structural validation can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Xray Single Crystal X-ray Diffraction Purification->Xray If single crystals obtained Validation Structure Validated? NMR->Validation IR->Validation MS->Validation Xray->Validation Final Final Structure Confirmed Validation->Final Yes Revisit Re-evaluate Synthesis/Purification Validation->Revisit No Revisit->Synthesis

Caption: Workflow for the structural validation of a this compound derivative.

Spectroscopic Data Comparison of 5-Phenylfuran-2-amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of isomeric compounds are critical. Spectroscopic techniques provide a powerful toolkit for differentiating isomers by revealing subtle differences in their chemical structure and electronic properties. This guide offers a comparative analysis of the predicted spectroscopic data for 5-phenylfuran-2-amine and its isomers, providing a valuable resource for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its key isomers: 4-phenylfuran-2-amine, 3-phenylfuran-2-amine, and 2-phenylfuran-3-amine. These predictions are derived from known substituent effects on furan and aromatic amine systems.

¹H NMR Spectroscopy Data (Predicted)

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. The position of the phenyl and amine groups significantly alters the shielding of the furan ring protons.

CompoundFuran Ring Protons (δ, ppm)Phenyl Ring Protons (δ, ppm)NH₂ Proton (δ, ppm)
This compound H3: ~5.5-6.0, H4: ~6.0-6.5~7.2-7.6 (m)~3.5-4.5 (br s)
4-Phenylfuran-2-amine H3: ~5.8-6.2, H5: ~7.0-7.4~7.2-7.6 (m)~3.5-4.5 (br s)
3-Phenylfuran-2-amine H4: ~6.2-6.6, H5: ~7.1-7.5~7.2-7.6 (m)~3.5-4.5 (br s)
2-Phenylfuran-3-amine H4: ~6.1-6.5, H5: ~7.0-7.4~7.3-7.7 (m)~3.8-4.8 (br s)

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR chemical shifts are indicative of the carbon skeleton and the electronic effects of the substituents.

CompoundFuran Ring Carbons (δ, ppm)Phenyl Ring Carbons (δ, ppm)
This compound C2: ~155-160, C3: ~95-100, C4: ~105-110, C5: ~140-145~125-135
4-Phenylfuran-2-amine C2: ~155-160, C3: ~98-103, C4: ~130-135, C5: ~115-120~125-135
3-Phenylfuran-2-amine C2: ~155-160, C3: ~120-125, C4: ~100-105, C5: ~118-123~125-135
2-Phenylfuran-3-amine C2: ~145-150, C3: ~130-135, C4: ~102-107, C5: ~115-120~125-135

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

IR Spectroscopy Data (Predicted)

The characteristic absorption bands in an IR spectrum correspond to the vibrational frequencies of specific functional groups. For these isomers, the N-H stretching and bending vibrations of the primary amine group are key identifiers.

CompoundN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
All Isomers ~3450-3300 (two bands)~1650-1580~1335-1250~1600, ~1500, ~1450

Note: The exact positions of the aromatic C=C stretching bands can vary slightly between isomers due to differences in substitution patterns.

Mass Spectrometry Data (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All isomers of phenylfuran-2-amine have the same molecular formula (C₁₀H₉NO) and therefore the same nominal molecular weight. However, their fragmentation patterns upon ionization may differ, providing clues to their structure.

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
All Isomers 159Loss of HCN, loss of CO, fragmentation of the phenyl ring

Note: The relative intensities of the fragment ions are expected to differ between the isomers, reflecting the different bond strengths and stabilities of the resulting fragments.

UV-Vis Spectroscopy Data (Predicted)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation in the molecule.

Compoundλmax (nm)
This compound ~280-300
4-Phenylfuran-2-amine ~275-295
3-Phenylfuran-2-amine ~270-290
2-Phenylfuran-3-amine ~285-305

Disclaimer: Predicted values are estimates and may vary based on the solvent used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder or position the ATR accessory in the spectrometer.

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Spectrum Acquisition:

    • Place the sample in the beam path and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used.

    • GC-MS: Dissolve the sample in a suitable volatile solvent and inject it into the gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (one for the sample solution and one for the solvent blank).

    • Record a baseline spectrum with the solvent-filled cuvette in the beam path.

  • Spectrum Acquisition:

    • Place the sample-filled cuvette in the beam path and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

    • The spectrum is a plot of absorbance versus wavelength (nm).

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic analysis.

G Structural Isomers of Phenylfuran-2-amine cluster_0 Isomers This compound This compound 4-Phenylfuran-2-amine 4-Phenylfuran-2-amine 3-Phenylfuran-2-amine 3-Phenylfuran-2-amine 2-Phenylfuran-3-amine 2-Phenylfuran-3-amine

Caption: Structural isomers of phenylfuran-2-amine.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS UV-Vis UV-Vis Sample->UV-Vis Structure Elucidation Structure Elucidation NMR->Structure Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Conjugation Analysis Conjugation Analysis UV-Vis->Conjugation Analysis

A Guide to Comparing In Vitro and In Vivo Studies: The Case of 5-phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro and in vivo research is fundamental to drug discovery and development. While extensive public data on the biological activity of 5-phenylfuran-2-amine is limited, this guide provides a framework for how such studies would be designed, compared, and interpreted. The following sections use hypothetical data and common experimental designs to illustrate the process for researchers, scientists, and drug development professionals.

The journey of a potential therapeutic agent from the laboratory bench to clinical application involves a rigorous evaluation of its biological effects. This process is broadly categorized into in vitro (Latin for "in the glass") and in vivo (Latin for "within the living") studies. In vitro experiments are conducted in a controlled environment outside of a living organism, such as in cell cultures, while in vivo studies are performed within a whole, living organism, for instance, in animal models. Understanding the correlation and discrepancies between these two types of studies is critical for predicting the efficacy and safety of a compound.

In Vitro Evaluation: A First Look at Biological Activity

In vitro assays are the primary screening method to determine the biological activity of a new chemical entity like this compound. These experiments are designed to assess the compound's effect on specific molecular targets or cellular processes in a rapid and cost-effective manner. Key parameters evaluated include cytotoxicity, target engagement, and mechanism of action.

Hypothetical In Vitro Data for this compound

The following table illustrates how quantitative data from in vitro studies on this compound could be presented.

Assay TypeCell LineParameterValue (Hypothetical)
CytotoxicityHEK293CC50> 100 µM
CytotoxicityHepG2CC5085 µM
Target Enzyme Inhibition-IC505 µM
Anti-inflammatoryRAW 264.7IC50 (NO production)12 µM
  • CC50 (50% cytotoxic concentration): The concentration of the compound that causes the death of 50% of the cells. A higher CC50 is generally preferred, indicating lower toxicity.

  • IC50 (50% inhibitory concentration): The concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 indicates higher potency.

Experimental Protocols for In Vitro Assays

1. Cell Viability (MTT) Assay for Cytotoxicity:

  • Objective: To determine the cytotoxic effect of this compound on cell lines.

  • Methodology:

    • Cells (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is serially diluted and added to the wells.

    • After a 24-48 hour incubation period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Living cells metabolize MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

    • The CC50 value is calculated from the dose-response curve.

2. Enzyme Inhibition Assay:

  • Objective: To measure the ability of this compound to inhibit a specific target enzyme.

  • Methodology:

    • The target enzyme, its substrate, and varying concentrations of the compound are combined in a reaction buffer.

    • The reaction is allowed to proceed for a defined period.

    • The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, absorbance).

    • The IC50 value is determined by plotting the enzyme activity against the compound concentration.

In Vivo Evaluation: Assessing Effects in a Complex System

Following promising in vitro results, in vivo studies are conducted to understand how a compound behaves in a whole organism. These studies provide crucial information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as overall efficacy and safety in a complex biological system.

Hypothetical In Vivo Data for this compound

This table shows a potential format for summarizing key in vivo findings.

Study TypeAnimal ModelDosage (mg/kg)Efficacy (Hypothetical)Observed Side Effects (Hypothetical)
Anti-inflammatoryMouse (LPS-induced)1040% reduction in TNF-αNone observed
Anti-inflammatoryMouse (LPS-induced)3075% reduction in TNF-αMild sedation
PharmacokineticsRat10 (IV)T1/2 = 2.5 hoursNot applicable
PharmacokineticsRat30 (Oral)Bioavailability = 45%Not applicable
  • T1/2 (Half-life): The time it takes for the concentration of the compound in the body to be reduced by half.

  • Bioavailability: The fraction of an administered dose of the unchanged drug that reaches the systemic circulation.

Experimental Protocols for In Vivo Studies

1. LPS-Induced Inflammation Model:

  • Objective: To evaluate the anti-inflammatory efficacy of this compound.

  • Methodology:

    • Mice are treated with the compound or a vehicle control via a specific route (e.g., oral gavage).

    • After a set period, inflammation is induced by injecting lipopolysaccharide (LPS).

    • Blood samples are collected at various time points.

    • The levels of inflammatory cytokines (e.g., TNF-α) in the serum are measured using ELISA (Enzyme-Linked Immunosorbent Assay).

    • The reduction in cytokine levels in the treated group compared to the control group indicates efficacy.

2. Pharmacokinetic Study:

  • Objective: To determine the pharmacokinetic profile of this compound.

  • Methodology:

    • The compound is administered to rats intravenously (IV) and orally (PO) in separate groups.

    • Blood samples are collected at predetermined time intervals.

    • The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as half-life, clearance, and bioavailability are calculated from the concentration-time data.

Visualizing the Path Forward: Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental plans.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Target-Based Assays Target-Based Assays Cytotoxicity Assays->Target-Based Assays Mechanism of Action Mechanism of Action Target-Based Assays->Mechanism of Action Efficacy Models Efficacy Models Mechanism of Action->Efficacy Models Lead Compound Selection Pharmacokinetics Pharmacokinetics Efficacy Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Preclinical Development Preclinical Development Toxicology->Preclinical Development

Caption: A typical workflow from in vitro screening to in vivo testing.

signaling_pathway This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibition Kinase A Kinase A Target Enzyme->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Inflammatory Genes Inflammatory Genes Transcription Factor->Inflammatory Genes Downregulation Cellular Response Cellular Response Inflammatory Genes->Cellular Response Reduced Inflammation

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

By systematically conducting and comparing in vitro and in vivo studies, researchers can build a comprehensive profile of a compound's therapeutic potential and advance the most promising candidates toward clinical development.

Cross-Reactivity Profile of 5-Phenylfuran-2-Carboxamide Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the selectivity and off-target effects of a novel class of anti-inflammatory agents.

For Immediate Release

A recent study published in the European Journal of Medicinal Chemistry has identified a series of 5-phenylfuran-2-carboxamide derivatives as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This guide provides a comprehensive comparison of the cross-reactivity profile of these compounds, offering valuable insights for researchers and drug development professionals in the fields of inflammation, respiratory diseases, and dermatology.

The selective inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis. By increasing intracellular levels of cyclic AMP (cAMP), PDE4 inhibitors suppress the production of pro-inflammatory mediators. However, the clinical utility of some PDE4 inhibitors has been limited by off-target effects, often stemming from a lack of selectivity against other phosphodiesterase (PDE) subtypes. This guide examines the selectivity of novel 5-phenylfuran-2-carboxamide derivatives, highlighting their potential for a favorable therapeutic window.

Comparative Analysis of PDE4B Inhibition

The primary target for this series of compounds is the PDE4B isoform. The in vitro inhibitory activities of the most promising 5-phenylfuran-2-carboxamide derivatives against human recombinant PDE4B are summarized in Table 1. The data is benchmarked against Rolipram, a well-established PDE4 inhibitor.

Compound IDChemical StructureModification on Phenyl RingIC50 for PDE4B (μM)[1][2]
5a 5-phenyl-N-(thiazol-2-yl)furan-2-carboxamideH8.5[1][2]
5d 5-(4-fluorophenyl)-N-(thiazol-2-yl)furan-2-carboxamide4-F4.2[1][2]
5j 5-(4-methoxyphenyl)-N-(thiazol-2-yl)furan-2-carboxamide4-OCH31.4[1][2]
Rolipram (±)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one-2.0[1][2]

Table 1: In vitro inhibitory activity of 5-phenylfuran-2-carboxamide derivatives against PDE4B.

Cross-Reactivity and Selectivity Profile

A critical aspect of the drug development process for PDE inhibitors is ensuring selectivity against other PDE families to minimize off-target effects. While the primary research by Lin et al. (2020) focused on the inhibitory activity against PDE4B, comprehensive cross-reactivity data against other PDE subtypes for this specific series of 5-phenylfuran-2-carboxamide derivatives is not yet publicly available in the reviewed literature. Further studies are required to fully elucidate the selectivity profile of these promising compounds.

Experimental Protocols

In Vitro PDE4B Inhibition Assay

The inhibitory activity of the 5-phenylfuran-2-carboxamide derivatives against PDE4B was determined using a fluorescence polarization (FP) assay.

Principle: The assay measures the displacement of a fluorescently labeled cAMP probe from the PDE4B active site by a test compound. Inhibition of PDE4B results in a decrease in the fluorescence polarization signal.

Methodology:

  • Human recombinant PDE4B enzyme was incubated with the test compounds at varying concentrations.

  • A fluorescently labeled cAMP substrate was added to the reaction mixture.

  • The reaction was allowed to proceed at room temperature.

  • Fluorescence polarization was measured using a microplate reader.

  • IC50 values were calculated from the dose-response curves.

Inhibition of TNF-α Release in LPS-Stimulated RAW 264.7 Cells

The anti-inflammatory activity of the compounds was assessed by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS (1 µg/mL) was added to the wells to induce an inflammatory response.

  • After 24 hours of incubation, the cell culture supernatant was collected.

  • The concentration of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 values were determined from the concentration-response curves.

Visualizing the PDE4 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental design, the following diagrams illustrate the PDE4 signaling pathway and the workflow of the in vitro inhibition assays.

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by hormones) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Activation PKA->CREB Phosphorylates Inflammation Decreased Inflammation CREB->Inflammation Leads to Furan_Compound 5-Phenylfuran-2-amine Based Compound Furan_Compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_PDE4_Assay PDE4B Inhibition Assay (Fluorescence Polarization) cluster_TNFa_Assay TNF-α Release Assay (ELISA) PDE4_Enzyme Human Recombinant PDE4B Enzyme Incubation1 Incubation PDE4_Enzyme->Incubation1 Test_Compound 5-Phenylfuran-2-carboxamide Derivative Test_Compound->Incubation1 Fluorescent_cAMP Fluorescently Labeled cAMP Substrate Fluorescent_cAMP->Incubation1 FP_Measurement Fluorescence Polarization Measurement Incubation1->FP_Measurement IC50_Calc1 IC50 Calculation FP_Measurement->IC50_Calc1 RAW_Cells RAW 264.7 Cells Pre_treatment Pre-treatment with Test Compound RAW_Cells->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation2 24h Incubation LPS_Stimulation->Incubation2 Supernatant_Collection Supernatant Collection Incubation2->Supernatant_Collection ELISA TNF-α ELISA Supernatant_Collection->ELISA IC50_Calc2 IC50 Calculation ELISA->IC50_Calc2

Caption: Experimental Workflow for In Vitro Assays.

References

Benchmarking 5-Phenylfuran-2-Amine Derivatives Against Known SIRT2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 5-phenylfuran-2-amine derivative against established inhibitors of Sirtuin 2 (SIRT2), a promising therapeutic target in oncology and neurodegenerative diseases. The data presented here is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel SIRT2 inhibitors.

Data Presentation: Inhibitory Potency of SIRT2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of a potent (5-phenylfuran-2-yl)methanamine derivative compared to several well-characterized SIRT2 inhibitors. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (µM)Notes
(5-phenylfuran-2-yl)methanamine derivative 25 SIRT22.47A potent inhibitor from the this compound scaffold.[1]
AGK2SIRT23.5 - 17.75A selective SIRT2 inhibitor.[1][2][3]
SirReal2SIRT20.14 - 0.23A highly potent and selective SIRT2 inhibitor.[3][4]
Tenovin-6SIRT1/SIRT2~9A dual inhibitor of SIRT1 and SIRT2.[4]
TM (Thiomyristoyl)SIRT20.038A potent and selective mechanism-based SIRT2 inhibitor.[4]
SirtinolSIRT1/SIRT238A dual inhibitor of SIRT1 and SIRT2.[5]
33iSIRT20.57A potent and specific SIRT2 inhibitor.[6]

Experimental Protocols: Fluorescence-Based SIRT2 Inhibition Assay

The determination of SIRT2 inhibitory activity is commonly performed using a fluorescence-based assay. This method offers high sensitivity and is suitable for high-throughput screening.

Principle:

The assay relies on a fluorogenic substrate containing an acetylated lysine residue. In the presence of SIRT2 and its co-substrate NAD+, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the SIRT2 activity. Inhibitors will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds (e.g., this compound derivatives and known inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the SIRT2 enzyme and NAD+ in assay buffer. Prepare a separate solution of the fluorogenic substrate in assay buffer.

  • Reaction Initiation: Add the test compounds to the wells of the 96-well plate. Subsequently, add the SIRT2/NAD+ master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds D Add Compounds to 96-Well Plate A->D B Prepare SIRT2/NAD+ Master Mix E Add SIRT2/NAD+ Mix (Initiate Reaction) B->E C Prepare Fluorogenic Substrate Solution C->E F Incubate at 37°C E->F G Add Developer (Stop Reaction & Generate Signal) F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

signaling_pathway cluster_sirt2 SIRT2-Mediated Deacetylation cluster_inhibition Inhibition SIRT2 SIRT2 DeacetylatedSubstrate Deacetylated Substrate AcetylatedSubstrate Acetylated Substrate (e.g., α-tubulin, p53) AcetylatedSubstrate->DeacetylatedSubstrate + SIRT2 + NAD+ NAM Nicotinamide NAD NAD+ Inhibitor This compound Derivative Inhibitor->SIRT2 Inhibits

Caption: Inhibition of SIRT2-mediated deacetylation by this compound derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 5-Phenylfuran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Phenylfuran-2-amine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling aromatic amines and furan derivatives, classes of chemicals that demand stringent safety protocols.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be strictly adhered to at all times.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Usage Guidelines
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Eyes Safety goggles and face shieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3]
Body Laboratory coat or chemical-resistant suitA flame-resistant and impervious lab coat should be worn.[2] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit is advised.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts or aerosols may be generated.[4][5]
Feet Closed-toe, chemical-resistant shoesSafety boots or shoes with protective toe caps and chemical resistance are necessary to protect against spills.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_transfer Transfer Compound Carefully handling_weigh->handling_transfer handling_reaction Perform Reaction in Closed System handling_transfer->handling_reaction post_decon Decontaminate Work Area handling_reaction->post_decon post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste disp_container Use Labeled, Sealed Containers disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocols disp_container->disp_protocol

Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be stored in a separate, sealed, and properly labeled container.

2. Container Management:

  • Use containers that are chemically resistant and can be securely sealed.

  • Label all waste containers with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.

3. Institutional Protocols:

  • Adhere strictly to your institution's hazardous waste disposal procedures. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Never dispose of this compound down the drain or in regular trash.[5][6]

IV. Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Table 2: Emergency Response Protocols

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.